Product packaging for hexanoyl Coenzyme A (ammonium salt)(Cat. No.:)

hexanoyl Coenzyme A (ammonium salt)

Cat. No.: B12092971
M. Wt: 916.8 g/mol
InChI Key: MXEFXWIYODKXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Acyl Coenzyme A Thioesters in Cellular Biochemistry

Acyl-coenzyme A (CoA) thioesters are central to cellular metabolism, acting as activated forms of fatty acids. The formation of a thioester bond between a fatty acid and coenzyme A is a critical activation step, priming the fatty acid for a variety of biochemical transformations. nih.govwikipedia.org This activation is essential for processes such as beta-oxidation, where fatty acids are broken down to generate energy, and for the synthesis of complex lipids like triglycerides and phospholipids. nih.gov The high-energy nature of the thioester bond makes acyl-CoAs key intermediates in numerous biosynthetic and catabolic reactions. wikipedia.org

Acyl-CoA thioesterases are a family of enzymes that hydrolyze acyl-CoAs, releasing a free fatty acid and coenzyme A. nih.govresearchgate.netebi.ac.uk This process is not merely a reversal of the activation step but a crucial regulatory mechanism. By controlling the intracellular concentrations of acyl-CoAs, these enzymes help to modulate the rates of fatty acid oxidation and lipid synthesis, ensuring that the cell's metabolic needs are met without the toxic accumulation of intermediates. nih.govresearchgate.net

Overview of Short- and Medium-Chain Acyl Coenzyme A Species

Acyl-CoAs are categorized based on the length of their fatty acid chains. Short-chain acyl-CoAs typically have fatty acid chains with four to six carbon atoms, while medium-chain acyl-CoAs contain six to twelve carbons. wikipedia.orgnih.gov Both classes are vital for cellular energy homeostasis.

Short-chain acyl-CoA dehydrogenase (SCAD) is an enzyme that specifically acts on short-chain acyl-CoAs, initiating their breakdown in the mitochondria. nih.govwikipedia.org Deficiencies in this enzyme can lead to a metabolic disorder known as short-chain acyl-CoA dehydrogenase deficiency (SCADD), characterized by the body's inability to properly break down certain fats. wikipedia.orgnih.govwikidata.org

Medium-chain acyl-CoA dehydrogenase (MCAD) is responsible for the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acids. wikipedia.orgontosight.ai This enzyme is crucial during periods of fasting or illness when the body relies on fat stores for energy. wikipedia.org A deficiency in MCAD leads to medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a serious inherited disorder that impairs the body's ability to break down medium-chain fatty acids. wikipedia.orgrarediseases.orgnih.gov

Role of Hexanoyl Coenzyme A as a Key Metabolic Intermediate

Hexanoyl coenzyme A, also known as caproyl-CoA, is a medium-chain fatty acyl-CoA that serves as a pivotal intermediate in several metabolic pathways. ontosight.ainih.gov It is formed through the activation of hexanoic acid by acyl-CoA synthetase. ontosight.ai

One of its primary roles is in fatty acid beta-oxidation, where it is sequentially broken down to produce acetyl-CoA, a key molecule that fuels the citric acid cycle for energy production. ontosight.ai Hexanoyl-CoA is also a substrate for various synthetic pathways. It is utilized in the synthesis of complex lipids and can be involved in protein acylation, a post-translational modification that can alter protein function. ontosight.ai

Furthermore, hexanoyl-CoA has been identified as a preferred substrate for ghrelin O-acyltransferase (GOAT), an enzyme that acylates the hormone ghrelin, enhancing its biological activity in regulating appetite. coenzalabs.comcaymanchem.com It also serves as a precursor in the biosynthesis of olivetolic acid, a key component in the production of certain phytocannabinoids. coenzalabs.comcaymanchem.com In Escherichia coli, beta-ketoacyl-acyl carrier protein (ACP) synthetase reacts with hexanoyl-CoA to form a hexanoyl-enzyme intermediate, a crucial step in fatty acid synthesis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H55N10O17P3S B12092971 hexanoyl Coenzyme A (ammonium salt)

Properties

IUPAC Name

triazanium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-hexanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46N7O17P3S.3H3N/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);3*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFXWIYODKXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Properties of Hexanoyl Coenzyme a Ammonium Salt

The ammonium (B1175870) salt form of hexanoyl coenzyme A is often used in research due to its solubility characteristics.

PropertyValueSource
Molecular Formula C27H55N10O17P3S chemsrc.com
Molecular Weight 916.769 g/mol chemsrc.com
Appearance Solid nih.gov
Solubility Slightly soluble in water. Partially soluble in ethanol (B145695). Soluble in PBS (pH 7.2) at 10 mg/ml. caymanchem.comhmdb.ca
pKa Considered an extremely strong acidic compound. hmdb.ca
Cellular Location Primarily located in the membrane and can be found in the extracellular space. hmdb.ca

Table 1: Physical and Chemical

Enzymes Interacting with Hexanoyl Coenzyme a

Acyl-Activating Enzymes and Acyl Coenzyme A Synthetases

The activation of hexanoic acid to its thioester derivative, hexanoyl-CoA, is a critical step for its participation in further metabolic reactions. This activation is catalyzed by a class of enzymes known as acyl-activating enzymes (AAEs) or acyl-coenzyme A synthetases. ontosight.ai These enzymes utilize the energy from ATP hydrolysis to ligate coenzyme A to the carboxyl group of a fatty acid. acs.org

Characterization of Hexanoate (B1226103) Activating Enzymes (e.g., CsAAE1)

A prominent example of an enzyme involved in hexanoyl-CoA synthesis is the acyl-activating enzyme 1 from Cannabis sativa (CsAAE1). nih.govresearchgate.net Research has shown that CsAAE1 is highly expressed in the glandular trichomes of female cannabis flowers, which are the primary sites of cannabinoid synthesis. nih.govdntb.gov.ua This localization, coupled with its enzymatic activity, strongly suggests its role in supplying the hexanoyl-CoA precursor for cannabinoid production. nih.govsigmaaldrich.com

In vitro studies have demonstrated that recombinant CsAAE1 efficiently activates hexanoate. nih.govresearchgate.net The enzyme also displays activity towards other short- and medium-chain fatty acids, such as heptanoate, octanoate, and nonanoate. uniprot.org Interestingly, phylogenetic analysis reveals that CsAAE1 is related to peroxisomal AAEs, yet it lacks a peroxisomal targeting sequence and is localized to the cytoplasm. nih.govdntb.gov.ua This suggests a potential evolutionary recruitment of this enzyme to the cytosolic cannabinoid biosynthesis pathway. nih.govsigmaaldrich.com Further characterization of CsAAE1 has determined its optimal pH to be 9 and its optimal temperature to be 40 degrees Celsius. uniprot.org

EnzymeOrganismSubstrateProductCellular LocalizationOptimal pHOptimal Temperature
CsAAE1Cannabis sativaHexanoic acidHexanoyl-CoACytoplasm940°C
CsAAE3Cannabis sativaHexanoic acid and other fatty acidsCorresponding acyl-CoAsPeroxisomeNot specifiedNot specified

Substrate Specificity of Acyl Coenzyme A Synthetases for Hexanoic Acid

Acyl-CoA synthetases exhibit a range of substrate specificities. While some are highly specific for a particular fatty acid, others can act on a broader spectrum of chain lengths. acs.org For instance, acetyl-CoA synthetase (ACS) is highly specific for acetate, but through rational mutagenesis of its carboxylate binding pocket, its specificity has been successfully switched to accommodate longer linear fatty acids, including hexanoate. acs.orgnih.gov

In the context of cannabinoid biosynthesis, CsAAE1 has been shown to activate C6 to C9 fatty acids. researchgate.net This indicates a degree of promiscuity, though it efficiently utilizes hexanoate. researchgate.net In contrast, other AAEs, such as CsAAE3 from Cannabis sativa, are localized to the peroxisome and activate a variety of fatty acid substrates, including hexanoate. nih.govsigmaaldrich.com Similarly, studies on human long-chain acyl-CoA synthetases (ACSLs) have revealed that different variants, like ACSL6V1 and V2, have distinct preferences for various long-chain fatty acids. nih.gov This highlights the diversity and specificity within this enzyme family, which allows for the precise regulation of different fatty acid metabolic pathways.

Enzyme/VariantPrimary Substrate(s)Notes
Acetyl-CoA Synthetase (wild-type)AcetateHighly specific for acetate. acs.org
Acetyl-CoA Synthetase (mutant)Longer linear fatty acids (up to hexanoate)Specificity altered through rational mutagenesis. acs.org
CsAAE1Hexanoate, Heptanoate, Octanoate, NonanoateEfficiently activates hexanoate for cannabinoid biosynthesis. researchgate.netuniprot.org
CsAAE3Variety of fatty acid substrates including hexanoateLocalized to the peroxisome. nih.govsigmaaldrich.com
Human ACSL6V1Octadecapolyenoic acidsShows preference for certain long-chain fatty acids. nih.gov
Human ACSL6V2Docosapolyenoic acids (e.g., DHA)Exhibits strong preference for specific very-long-chain fatty acids. nih.gov

De Novo Fatty Acid Synthesis Contributions to Hexanoyl Coenzyme A Pool

De novo fatty acid synthesis (FAS) is a fundamental anabolic pathway that builds fatty acids from acetyl-CoA. lumenlearning.com This process occurs in the cytoplasm and involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. youtube.com The pathway primarily produces palmitic acid (a 16-carbon saturated fatty acid), but it can also contribute to the pool of shorter-chain acyl-CoAs, including hexanoyl-CoA. lumenlearning.comyoutube.com

The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step catalyzed by acetyl-CoA carboxylase. medicoapps.org The FAS complex then sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. wikipedia.org While the typical end product is palmitoyl-ACP, intermediates of various chain lengths, including a six-carbon chain, are formed. youtube.com Under certain conditions or through the action of specific thioesterases, these shorter-chain acyl-ACPs can be released and subsequently activated to their corresponding acyl-CoA esters, thereby contributing to the hexanoyl-CoA pool. In some engineered microbial systems, a mutated fatty acid biosynthesis pathway has been utilized for the production of medium-chain fatty acids like hexanoic acid. nih.gov

Reverse Beta-Oxidation Pathway in Hexanoyl Coenzyme A Production

The reverse beta-oxidation (rBOX) pathway offers an alternative and efficient route for the synthesis of hexanoyl-CoA. nih.gov Beta-oxidation is the catabolic process that breaks down fatty acids into acetyl-CoA. nih.gov However, each enzymatic step in this pathway is reversible. nih.gov By manipulating cellular conditions and enzyme expression, this pathway can be driven in the anabolic direction to elongate acyl-CoA chains. nih.govnih.gov

The rBOX pathway starts with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by a 3-ketoacyl-CoA thiolase. nih.gov This is followed by a series of reduction and dehydration steps, mirroring the reverse of beta-oxidation, to produce butyryl-CoA. reactome.org A subsequent round of elongation, where butyryl-CoA is condensed with another acetyl-CoA, leads to the formation of 3-ketohexanoyl-CoA, which is then reduced to hexanoyl-CoA. researchgate.net This pathway is particularly advantageous in metabolic engineering as it is carbon and energy-efficient, not requiring the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. nih.govgoogle.com Heterologous expression of enzymes from various organisms has been successfully used to engineer the rBOX pathway in microorganisms like Saccharomyces cerevisiae for the production of hexanoic acid and subsequently hexanoyl-CoA. nih.gov

Integration of Coenzyme A Biosynthesis with Hexanoyl Coenzyme A Formation

The regulation of CoA biosynthesis itself is complex, involving feedback mechanisms from acyl-CoAs. nih.gov The intracellular concentration and distribution of CoA and its derivatives are controlled by various cellular signals and metabolic demands. nih.gov Therefore, the pathways that produce hexanoate and the enzymes that activate it must be coordinated with the de novo synthesis of CoA to ensure an adequate supply of this essential cofactor for the formation of hexanoyl-CoA and its subsequent utilization in anabolic processes like cannabinoid synthesis. rug.nlnih.gov

Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acyl Coenzyme A

The primary pathway for the degradation of hexanoyl-CoA is mitochondrial beta-oxidation. This cyclical process systematically shortens the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2, which are subsequently utilized for ATP production. wikipedia.orgkhanacademy.org Hexanoyl-CoA, a medium-chain fatty acyl-CoA, enters this pathway and is converted to butanoyl-CoA in one turn of the beta-oxidation spiral. reactome.org

The process involves four key enzymatic reactions:

Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the alpha and beta carbons of hexanoyl-CoA, forming trans-hex-2-enoyl-CoA. For medium-chain acyl-CoAs like hexanoyl-CoA, medium-chain acyl-CoA dehydrogenase (MCAD) is a key enzyme. uniprot.orguniprot.orgwikipedia.org Short-chain acyl-CoA dehydrogenase (SCAD) also exhibits activity towards hexanoyl-CoA. reactome.org This reaction reduces FAD to FADH2. wikipedia.orgreactome.org

Hydration: The trans-hex-2-enoyl-CoA is then hydrated by enoyl-CoA hydratase (also known as crotonase), which adds a water molecule across the double bond to form (S)-3-hydroxyhexanoyl-CoA. reactome.orgnih.gov

Oxidation: The hydroxyl group of (S)-3-hydroxyhexanoyl-CoA is oxidized to a keto group by (S)-3-hydroxyacyl-CoA dehydrogenase, yielding 3-oxohexanoyl-CoA. This reaction is coupled with the reduction of NAD+ to NADH. reactome.org The short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) is active on substrates with chain lengths from C4 to C16. nih.gov

Thiolysis: The final step is the cleavage of 3-oxohexanoyl-CoA by beta-ketoacyl-CoA thiolase. This enzyme utilizes a free coenzyme A molecule to break the bond between the alpha and beta carbons, resulting in the formation of acetyl-CoA and butanoyl-CoA. The butanoyl-CoA can then proceed through another round of beta-oxidation. reactome.org

Table 1: Enzymes Involved in the Mitochondrial Beta-Oxidation of Hexanoyl-CoA to Butanoyl-CoA

StepEnzymeSubstrateProductCofactor
1. DehydrogenationMedium-Chain Acyl-CoA Dehydrogenase (MCAD) / Short-Chain Acyl-CoA Dehydrogenase (SCAD)Hexanoyl-CoAtrans-Hex-2-enoyl-CoAFAD
2. HydrationEnoyl-CoA Hydratase (Crotonase)trans-Hex-2-enoyl-CoA(S)-3-Hydroxyhexanoyl-CoAH₂O
3. Oxidation(S)-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)(S)-3-Hydroxyhexanoyl-CoA3-Oxohexanoyl-CoANAD⁺
4. ThiolysisBeta-Ketoacyl-CoA Thiolase3-Oxohexanoyl-CoAButanoyl-CoA + Acetyl-CoACoA-SH

Role of Acyl Coenzyme A Thioesterases in Hexanoyl Coenzyme A Hydrolysis

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that catalyze the hydrolysis of acyl-CoA thioesters into a free fatty acid and coenzyme A. ontosight.ainih.govebi.ac.uk This activity can regulate the intracellular pools of acyl-CoAs, free fatty acids, and CoA, thereby influencing various metabolic pathways, including fatty acid oxidation. nih.govnih.gov

ACOTs are classified into different families based on sequence similarity and are found in various cellular compartments, including the mitochondria, peroxisomes, and cytosol. nih.govpnas.org Their substrate specificity varies, with some enzymes preferring long-chain acyl-CoAs and others exhibiting broader specificity. nih.gov For instance, the ACOT7 enzyme shows a preference for long-chain acyl-CoAs with fatty acid chains of 8-16 carbons. pnas.org While direct studies focusing solely on the hydrolysis of hexanoyl-CoA by a wide range of ACOTs are limited, the broad substrate range of some of these enzymes suggests they can act on medium-chain acyl-CoAs. For example, ACOT11, also known as THEM1, hydrolyzes a wide array of substrates from acetyl-CoA to long-chain fatty acyl-CoAs. nih.gov The human mitochondrial 3-ketoacyl-CoA thiolase (T1) has also been shown to possess a low level of acyl-CoA thioesterase activity, with the fastest rate observed for the hydrolysis of butyryl-CoA, suggesting a potential for activity on other short- to medium-chain acyl-CoAs. researchgate.net

The physiological role of this hydrolysis can be to prevent the accumulation of acyl-CoA intermediates that might be inhibitory to other cellular processes or to release fatty acids for other metabolic fates. wsu.edufao.org

Table 2: General Characteristics of Acyl-CoA Thioesterases (ACOTs)

FeatureDescription
Function Hydrolysis of acyl-CoA to free fatty acid and Coenzyme A. ebi.ac.uk
Cellular Locations Mitochondria, Peroxisomes, Cytosol. pnas.org
Regulation Can regulate intracellular levels of acyl-CoAs, free fatty acids, and CoA. nih.gov
Substrate Specificity Varies among different ACOT families, ranging from short-chain to long-chain acyl-CoAs. nih.gov

Enzymatic Regulation of Hexanoyl Coenzyme A Degradation (e.g., Nudix Hydrolases)

Nudix (Nucleoside diphosphate (B83284) linked to some moiety X) hydrolases are a large superfamily of enzymes that "cleanse" the cell of potentially toxic metabolic byproducts by hydrolyzing a wide range of organic pyrophosphates. nih.govsun.ac.za Their substrates include CoA and its thioester derivatives, such as hexanoyl-CoA. nih.gov

The hydrolysis of acyl-CoAs by Nudix hydrolases occurs at the pyrophosphate bond, yielding 3',5'-ADP and the corresponding 4'-acyl phosphopantetheine. nih.govnih.gov This mechanism differs from the action of acyl-CoA thioesterases, which cleave the thioester bond.

Research has demonstrated that certain Nudix hydrolases can act on hexanoyl-CoA. For example, a study on Arabidopsis thaliana identified a mitochondrial Nudix hydrolase, AtNUDX15, that exhibits pyrophosphohydrolase activity towards hexanoyl-CoA. nih.gov This suggests a role for Nudix hydrolases in regulating the levels of medium-chain acyl-CoAs within the mitochondria. In various organisms, including humans and yeast, specific Nudix hydrolases have been identified as CoA pyrophosphatases, indicating a conserved function in CoA metabolism. researchgate.net The expression of these enzymes can be regulated by the metabolic state of the cell, providing a mechanism to control the pool of available CoA and its derivatives. nih.gov

Table 3: Nudix Hydrolase Activity on CoA Derivatives

Enzyme FamilyAction on Acyl-CoAProducts of HydrolysisExample Enzyme (Substrate)
Nudix HydrolasesPyrophosphatase activity3',5'-ADP and 4'-acyl phosphopantetheineAtNUDX15 (Hexanoyl-CoA) nih.gov

Metabolic Functions and Biological Roles of Hexanoyl Coenzyme a

Core Fatty Acid Metabolism

Hexanoyl-CoA is an integral component of fatty acid metabolism, participating in both the synthesis and breakdown of lipids. hmdb.caontosight.ai It is biosynthesized from hexanoic acid by the action of acyl-CoA synthetase enzymes. ontosight.ai

Role in Lipid Synthesis (e.g., Triglycerides, Phospholipids, Sphingolipids)

As an acyl-CoA, hexanoyl-CoA can serve as a substrate for the synthesis of various classes of lipids. ontosight.ai In general fatty acid synthesis, acetyl-CoA is the primary building block, which is elongated in two-carbon increments. wikipedia.org While less common than longer-chain fatty acyl-CoAs, hexanoyl-CoA can be incorporated into the backbone of complex lipids. This includes triglycerides, which are the main form of energy storage, and phospholipids, the primary components of cellular membranes. ontosight.ai

Furthermore, hexanoyl-CoA is involved in the biosynthesis of sphingolipids, a class of lipids that play critical roles in signal transduction and cell recognition. ontosight.ai The initial and rate-limiting step in de novo ceramide synthesis involves the condensation of serine with a fatty acyl-CoA, typically palmitoyl-CoA. nih.gov However, the substrate specificity of the enzymes involved can allow for the incorporation of other fatty acyl-CoAs, including hexanoyl-CoA, leading to the formation of ceramides (B1148491) with varying fatty acid chain lengths. hmdb.ca

Contribution to Ceramide Formation

Ceramides are central molecules in sphingolipid metabolism and are involved in cellular processes such as growth, differentiation, and apoptosis. nih.gov They are synthesized through several pathways, including the de novo pathway which begins with the condensation of serine and a fatty acyl-CoA. nih.gov While palmitoyl-CoA is the most common substrate, studies have shown that hexanoyl-CoA can also be utilized in ceramide formation. hmdb.ca The resulting N-hexanoyl-sphingosine is a specific type of ceramide that can influence cellular behavior. The incorporation of different fatty acyl-CoAs allows for the generation of a diverse pool of ceramide species, each with potentially distinct biological functions.

Secondary Metabolite Biosynthesis

In certain organisms, particularly plants, hexanoyl-CoA serves as a specific precursor for the biosynthesis of a diverse array of secondary metabolites. These compounds are not essential for primary growth and development but often have specialized ecological and physiological functions.

Cannabinoid Biosynthetic Pathway

One of the most well-documented roles of hexanoyl-CoA in secondary metabolism is its function as a key precursor in the biosynthesis of cannabinoids in Cannabis sativa. nih.govresearchgate.netsigmaaldrich.com These psychoactive and therapeutic compounds are synthesized in the glandular trichomes of the plant. nih.govdntb.gov.ua The concentration of hexanoyl-CoA in female hemp flowers has been measured at 15.5 pmol per gram of fresh weight, with lower levels found in leaves, stems, and roots, mirroring the accumulation pattern of the final cannabinoid products. nih.govsigmaaldrich.comdntb.gov.ua The formation of hexanoyl-CoA for this pathway is catalyzed by an acyl-activating enzyme, specifically CsAAE1, which activates hexanoate (B1226103). nih.govdntb.gov.uauniprot.org

The initial step in the cannabinoid pathway involves the formation of olivetolic acid (OLA). nih.gov This reaction is catalyzed by a type III polyketide synthase known as olivetol (B132274) synthase (OLS), in conjunction with olivetolic acid cyclase (OAC). wikipedia.orgsjtu.edu.cnresearchgate.netnih.gov OLS utilizes hexanoyl-CoA as a starter unit and condenses it with three molecules of malonyl-CoA. nih.govwikipedia.orgresearchgate.netresearchgate.net This process forms a linear polyketide intermediate, 3,5,7-trioxododecanoyl-CoA. nih.govsjtu.edu.cnuniprot.org In the presence of OAC, this intermediate undergoes a specific C2-C7 intramolecular aldol (B89426) cyclization to form olivetolic acid. nih.govsjtu.edu.cnresearchgate.netnih.gov In the absence of OAC, the intermediate can spontaneously cyclize to form olivetol, the decarboxylated version of OLA. wikipedia.orgsjtu.edu.cnnih.gov

Table 1: Enzymes and Intermediates in Olivetolic Acid Synthesis

Enzyme/IntermediateRole in the Pathway
Hexanoyl-CoAStarter unit for the polyketide synthase reaction. nih.govwikipedia.orgresearchgate.netresearchgate.net
Malonyl-CoAExtender units that are added to the hexanoyl-CoA starter. nih.govwikipedia.orgresearchgate.netresearchgate.net
Olivetol Synthase (OLS)A type III polyketide synthase that catalyzes the condensation of hexanoyl-CoA and malonyl-CoA. wikipedia.orgsjtu.edu.cnresearchgate.netnih.gov
3,5,7-trioxododecanoyl-CoAThe linear polyketide intermediate formed by OLS. nih.govsjtu.edu.cnuniprot.org
Olivetolic Acid Cyclase (OAC)An enzyme that catalyzes the cyclization of the polyketide intermediate to form olivetolic acid. nih.govsjtu.edu.cnresearchgate.netnih.gov
Olivetolic Acid (OLA)The polyketide product that serves as the core of the cannabinoid structure. nih.gov
OlivetolA by-product formed by the spontaneous decarboxylation of the polyketide intermediate in the absence of OAC. wikipedia.orgsjtu.edu.cnnih.gov

Following its synthesis, olivetolic acid serves as the aromatic core for the subsequent steps in the cannabinoid biosynthetic pathway. researchgate.net It is prenylated with geranyl pyrophosphate (GPP) by an aromatic prenyltransferase to form cannabigerolic acid (CBGA), the central precursor to the major cannabinoids. nih.govresearchgate.net

CBGA is then converted into other cannabinoid acids through the action of specific synthases. researchgate.net Cannabidiolic acid (CBDA) synthase and tetrahydrocannabinolic acid (THCA) synthase are oxidocyclases that utilize CBGA as a substrate to produce CBDA and THCA, respectively. researchgate.net Therefore, hexanoyl-CoA, as the initial building block for olivetolic acid, is fundamentally linked to the production of these well-known cannabinoids. nih.govresearchgate.netsigmaaldrich.com

Table 2: Key Compounds in the Cannabinoid Biosynthetic Pathway Downstream of Olivetolic Acid

CompoundPrecursor(s)Key Enzyme(s)
Cannabigerolic Acid (CBGA)Olivetolic Acid, Geranyl PyrophosphateAromatic Prenyltransferase
Cannabidiolic Acid (CBDA)Cannabigerolic AcidCBDA Synthase
Tetrahydrocannabinolic Acid (THCA)Cannabigerolic AcidTHCA Synthase

Polyketide Biosynthesis Starter Unit

Hexanoyl coenzyme A (CoA) serves as a crucial "starter unit" in the biosynthesis of a class of structurally diverse natural products known as polyketides. pnas.org These compounds include many important pharmaceuticals such as antibiotics, antifungals, and immunosuppressants. pnas.org The synthesis is performed by large, multi-domain enzymes called polyketide synthases (PKSs). nih.gov

The process begins when a specific domain of the PKS, known as a starter unit:acyl-carrier protein (ACP) transacylase (SAT), selects and loads the hexanoyl group from hexanoyl-CoA. pnas.orgnih.gov This hexanoyl group is then transferred to the ACP domain of the PKS, initiating the polyketide chain assembly. pnas.org The chain is subsequently elongated through the sequential addition of "extender units," typically derived from malonyl-CoA or methylmalonyl-CoA, with each step catalyzed by different domains within the PKS assembly line. nih.govnih.gov

A well-studied example is the biosynthesis of the aflatoxin precursor, norsolorinic acid, in certain fungi. pnas.orgnih.gov In this pathway, a dedicated fatty acid synthase (FAS) produces the C6 fatty acid (hexanoate), which is then activated to hexanoyl-CoA. The SAT domain of the iterative Type I PKS, PksA, specifically recognizes and transfers this hexanoyl starter unit to the PKS, kicking off the synthesis that ultimately leads to the complex polyketide structure. pnas.org This mechanism demonstrates a specific biochemical role for hexanoyl-CoA in generating molecular diversity in nature.

Protein Post-Translational Acylation

General Mechanisms of Acyl Coenzyme A-Dependent Acylation

Protein acylation is a widespread and vital post-translational modification (PTM) where an acyl group is attached to an amino acid residue of a protein, most commonly lysine (B10760008). nih.govimrpress.comnih.gov This process is fundamental to regulating protein structure, function, stability, and subcellular localization. nih.govroyalsocietypublishing.org Acyl-CoA thioesters, including hexanoyl-CoA, are the primary donors of the acyl group in these reactions. nih.govnih.gov

The general mechanism involves an enzyme, typically an acyltransferase (the "writer"), that catalyzes the transfer of the acyl group from the acyl-CoA donor to the target protein. nih.govimrpress.com For instance, lysine acetyltransferases (KATs) transfer acetyl groups, while other transferases are specific for longer-chain acyl groups. mdpi.com This modification neutralizes the positive charge of a lysine residue, which can profoundly alter a protein's electrostatic properties, leading to changes in its conformation and interactions with other molecules like proteins and DNA. mdpi.com The process is reversible and is countered by deacylase enzymes (the "erasers"), such as histone deacetylases (HDACs) and sirtuins, which remove the acyl group. nih.govmdpi.com

This dynamic interplay between "writers" and "erasers" allows for rapid and precise control over cellular processes in response to various stimuli. nih.gov

Regulation of Enzyme Activity and Gene Expression via Acyl Coenzyme A Levels

The intracellular concentration of acyl-CoA molecules, including hexanoyl-CoA, is not static but fluctuates in response to the metabolic state of the cell. These fluctuations serve as a critical regulatory mechanism, directly linking cellular metabolism to the control of enzyme activity and gene expression. nih.govnih.gov

Allosteric Regulation of Enzymes: Acyl-CoAs can act as allosteric modulators, binding to enzymes at sites distinct from the active site to either inhibit or activate their function. youtube.comportlandpress.com For example, palmitoyl-CoA, a long-chain acyl-CoA, provides feedback inhibition for the enzyme acetyl-CoA carboxylase (ACC), which is a key step in fatty acid synthesis. wikipedia.org This prevents the cell from producing more fatty acids when levels are already high. This allosteric control allows for immediate fine-tuning of metabolic pathways in response to changing substrate availability. nih.gov

Regulation of Gene Expression: Acyl-CoA levels also play a significant role in regulating gene expression at the transcriptional level. nih.gov

Histone Acylation: The availability of acyl-CoAs directly influences the acylation of histones. nih.gov Since histone acylation is a key epigenetic mark associated with active gene transcription, changes in the acyl-CoA pool can lead to widespread changes in the expression of genes, particularly those involved in metabolic pathways. nih.gov

Transcription Factor Regulation: Long-chain acyl-CoAs can directly bind to and regulate the activity of transcription factors. nih.gov For example, in bacteria, the transcription factor FadR is inactivated by binding to long-chain acyl-CoAs, leading to the expression of genes for fatty acid degradation. nih.gov In mammals, acyl-CoAs are known to bind to nuclear receptors like hepatocyte nuclear factor 4-alpha (HNF-4α), modulating the transcription of genes involved in fatty acid and glucose metabolism. nih.gov

In actinomycetes, the starter and extender units for polyketide synthesis, such as propionyl-CoA and methylmalonyl-CoA, act as signaling ligands for a regulator (AcrT), coordinating the expression of antibiotic biosynthesis genes in response to precursor availability. nih.gov This demonstrates a sophisticated system where the building blocks of a pathway regulate their own production and utilization. nih.gov

Specific Enzymatic Interactions

Acyl Donor for Ghrelin O-Acyltransferase (GOAT)

Hexanoyl-CoA is a key substrate for the enzyme Ghrelin O-Acyltransferase (GOAT), a membrane-bound O-acyltransferase (MBOAT) that is essential for the activation of the peptide hormone ghrelin. oup.comnih.gov Ghrelin, often called the "hunger hormone," requires a unique post-translational modification—the attachment of a medium-chain fatty acid to its third serine residue (Ser3)—to bind and activate its receptor, the growth hormone secretagogue receptor-1a (GHS-R1a). researchgate.netnih.gov This acylation is critical for ghrelin's primary functions, including stimulating appetite and growth hormone release. nih.govnih.gov

GOAT is the only known enzyme that catalyzes this specific acylation reaction. nih.govresearchgate.net While the most common form of acylated ghrelin found in the stomach is modified with an eight-carbon fatty acid (n-octanoic acid), in vitro enzymatic assays have revealed a surprising substrate preference for GOAT. oup.com Research has demonstrated that GOAT has a strong preference for n-hexanoyl-CoA (the six-carbon acyl-CoA) over n-octanoyl-CoA as the acyl donor. oup.comnih.govnih.gov This indicates that the local availability of different medium-chain acyl-CoAs can influence the type of acylation on ghrelin, potentially leading to different physiological activities.

EnzymeSubstrateActionFinding
Ghrelin O-Acyltransferase (GOAT)n-Hexanoyl-CoAAcyl DonorGOAT shows a strong preference for n-hexanoyl-CoA over n-octanoyl-CoA for the acylation of the ghrelin peptide. oup.comnih.gov

Competitive Inhibition of Medium-Chain Acyl Coenzyme A Dehydrogenase (MCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical mitochondrial enzyme involved in the beta-oxidation of fatty acids, specifically those with chain lengths between 6 and 12 carbons. wikipedia.org Its primary function is to catalyze the initial dehydrogenation step in the breakdown of these fatty acids to produce energy. wikipedia.org Hexanoyl-CoA, being a six-carbon acyl-CoA, is a natural substrate for MCAD.

In the context of enzyme kinetics, when multiple similar substrates are present, they can compete for binding to the enzyme's active site. This phenomenon is known as competitive inhibition. The substrate with the higher affinity (lower Michaelis constant, Km) or higher concentration will more effectively occupy the active site, thereby inhibiting the processing of the other substrate.

While hexanoyl-CoA is a substrate, its metabolism and that of other medium-chain acyl-CoAs are mutually competitive. For example, studies on MCAD have determined the kinetic parameters for its bona fide substrate, octanoyl-CoA, and other molecules like phenylbutyryl-CoA. nih.gov The catalytic efficiency and binding affinity for these substrates differ, demonstrating that they compete for the same active site. nih.gov In conditions where various medium-chain fatty acids are present, such as after the digestion of certain foods, their corresponding acyl-CoA derivatives (e.g., hexanoyl-CoA, octanoyl-CoA) will compete for processing by MCAD. An unusually high concentration of one medium-chain acyl-CoA can therefore act as a competitive inhibitor for the oxidation of others.

In individuals with MCAD deficiency, a common inherited metabolic disorder, the inability to properly metabolize these fatty acids leads to their accumulation, which can have toxic effects. medlineplus.gov

EnzymeSubstrate 1Substrate 2Interaction Type
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Hexanoyl-CoAOctanoyl-CoACompetitive Substrates

Interactions with Fatty Acid Synthesis Enzymes (e.g., β-ketoacyl reductase FabG4)

Hexanoyl-CoA serves as a crucial molecule in the study of fatty acid synthesis, particularly in understanding the function of enzymes like β-ketoacyl reductase FabG4. This enzyme is a key player in the Type II fatty acid synthesis (FAS-II) pathway, which is essential for the elongation of fatty acid chains. nih.govkhanacademy.org

In Mycobacterium tuberculosis, the causative agent of tuberculosis, FabG4 is a high-molecular-weight FabG enzyme that participates in the synthesis of very-long-chain fatty acids, which are critical components of the mycobacterial cell wall. wikipedia.orgyoutube.com Structural and functional studies of FabG4 have utilized hexanoyl-CoA as a substrate analog to elucidate the enzyme's mechanism.

Crystal structure analysis of M. tuberculosis FabG4 in a ternary complex with NAD+ and hexanoyl-CoA has provided significant insights. wikipedia.orgyoutube.comwikipedia.org This research demonstrated how FabG4 binds to its coenzyme and the elongating fatty acyl chain mimicked by hexanoyl-CoA. wikipedia.orgwikipedia.org The binding of hexanoyl-CoA within the active site of FabG4 differs notably from how other fatty acyl substrates bind to different enzymes in the FAS pathway, highlighting the specificity of these interactions. youtube.comwikipedia.org These studies have revealed that specific loops within the enzyme's structure interact with the phosphopantetheine part of Coenzyme A to correctly position the fatty acyl substrate for the reduction reaction. nih.govwikipedia.org

Furthermore, research on FabG4 from Mycolicibacterium smegmatis has also employed hexanoyl-CoA to understand its substrate binding and catalytic mechanism. khanacademy.org These investigations have confirmed that FabG4 can accept both CoA- and Acyl Carrier Protein (ACP)-based fatty acyl substrates, showcasing its versatility within the fatty acid synthesis pathway. nih.govwikipedia.org

Table 1: Key Findings from the Interaction of Hexanoyl-CoA with β-ketoacyl reductase FabG4

EnzymeOrganismRole of Hexanoyl-CoA in ResearchKey FindingReference
β-ketoacyl reductase FabG4Mycobacterium tuberculosisSubstrate mimeticRevealed the binding mode of an elongating fatty acyl chain and the interaction with the enzyme's active site loops. wikipedia.orgyoutube.comwikipedia.org
β-ketoacyl reductase FabG4Mycolicibacterium smegmatisSubstrate analogConfirmed the ability of the enzyme to utilize both CoA and ACP-based substrates. khanacademy.org

Regulation of Short-Chain Acyl Coenzyme A Dehydrogenase (SCAD) Activity

Hexanoyl-CoA has a significant, albeit indirect, role in the context of Short-Chain Acyl-CoA Dehydrogenase (SCAD) activity, primarily as a tool in biochemical assays to understand and diagnose SCAD deficiency. nih.govnih.gov SCAD is a mitochondrial enzyme that catalyzes the initial step of beta-oxidation for short-chain fatty acids, with a preference for butyryl-CoA (C4-CoA). nih.govkhanacademy.org

A major challenge in accurately measuring SCAD activity is the overlapping substrate specificity with Medium-Chain Acyl-CoA Dehydrogenase (MCAD), which can also process butyryl-CoA. nih.gov To overcome this, hexanoyl-CoA is utilized as a competitive inhibitor in SCAD assays. nih.govnih.gov By adding an excess of hexanoyl-CoA to the reaction mixture, the contribution of MCAD to the dehydrogenation of butyryl-CoA is effectively eliminated, allowing for a specific measurement of SCAD activity. nih.govnih.gov This method has proven to be a valid and straightforward approach for diagnosing SCAD deficiency in patients. nih.govnih.gov

While hexanoyl-CoA is a substrate for SCAD in vitro, its primary described role in a regulatory context is as a competitive inhibitor for MCAD in these diagnostic tests, rather than as a direct physiological regulator of SCAD activity in vivo. nih.govnih.gov

Glycine (B1666218) Conjugation Pathway via Glycine N-Acyltransferase (GLYAT)

Hexanoyl-CoA is a substrate for Glycine N-Acyltransferase (GLYAT), a mitochondrial enzyme involved in a crucial detoxification pathway. This pathway, known as glycine conjugation, is responsible for the detoxification of a variety of endogenous and xenobiotic acyl-CoA molecules.

GLYAT catalyzes the transfer of the acyl group from an acyl-CoA molecule, such as hexanoyl-CoA, to the amino group of glycine. This reaction forms an N-acylglycine, which is then excreted in the urine. This process is vital for maintaining cellular homeostasis by preventing the accumulation of potentially toxic acyl-CoAs and by regenerating the pool of free Coenzyme A (CoASH), which is essential for numerous metabolic processes, including the Krebs cycle and fatty acid oxidation.

Studies on mouse GLYAT have shown that the enzyme has a broad substrate specificity, with a preference for benzoyl-CoA, followed by shorter-chain acyl-CoAs like butyryl-CoA and hexanoyl-CoA. The catalytic efficiency (V/K) of GLYAT for acyl-CoA substrates generally decreases as the acyl chain length increases.

Table 2: Substrate Preference of Mouse Glycine N-Acyltransferase (mGLYAT)

Acyl-CoA SubstrateRelative Activity RankingReference
Benzoyl-CoA1
Butyryl-CoA2
Hexanoyl-CoA3
Acetyl-CoA4

Energy Metabolism and Krebs Cycle Intermediary Links

Hexanoyl-CoA is intrinsically linked to energy metabolism, primarily through its catabolism in the mitochondrial beta-oxidation pathway. This process breaks down fatty acyl-CoAs into acetyl-CoA, which is a primary fuel for the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle). wikipedia.org

The beta-oxidation of hexanoyl-CoA involves a series of enzymatic reactions that sequentially shorten the fatty acid chain by two carbons in each cycle. For hexanoyl-CoA, this process yields three molecules of acetyl-CoA. wikipedia.org Each molecule of acetyl-CoA then enters the Krebs cycle by condensing with oxaloacetate to form citrate (B86180).

The Krebs cycle is the central hub of cellular respiration, occurring in the mitochondrial matrix. The complete oxidation of each acetyl-CoA molecule in the cycle generates energy-rich molecules: three molecules of NADH, one molecule of FADH₂, and one molecule of GTP (or ATP). These molecules, in turn, donate their electrons to the electron transport chain, leading to the production of a significant amount of ATP through oxidative phosphorylation.

Therefore, hexanoyl-CoA does not directly enter the Krebs cycle or interact with its enzymes as an intermediary. Instead, its role is to serve as a precursor for acetyl-CoA, the direct fuel for the cycle. The breakdown of hexanoyl-CoA provides a substantial source of acetyl-CoA, thereby directly fueling the cell's primary energy-generating pathway. wikipedia.org

Cellular Distribution and Organismal Occurrence of Hexanoyl Coenzyme a

Intracellular Localization within Organelles (e.g., Membrane, Cytoplasm)

The subcellular location of hexanoyl-CoA is fundamental to its metabolic activities. Predictions based on its physicochemical properties, specifically its partition coefficient (logP), suggest that hexanoyl-CoA is primarily located in the membrane . hmdb.ca It can also be found in the extracellular space . hmdb.canih.gov

The localization of enzymes that metabolize hexanoyl-CoA provides further insight into its intracellular distribution. For instance, in the plant Cannabis sativa, the enzyme CsAAE1, which synthesizes hexanoyl-CoA, is found in the cytoplasm . nih.gov This cytoplasmic localization is noteworthy because phylogenetically, CsAAE1 is related to peroxisomal enzymes but lacks a peroxisome targeting sequence, suggesting a specific evolutionary adaptation to direct hexanoyl-CoA synthesis to the cytoplasm for cannabinoid production. nih.gov Another related enzyme, CsAAE3, is localized to the peroxisome and can also activate hexanoate (B1226103), the precursor to hexanoyl-CoA. nih.gov

In mammalian cells, the broader context of fatty acid metabolism, in which hexanoyl-CoA is an intermediate, involves multiple compartments. Acetyl-CoA, a key building block for fatty acid synthesis, is produced in both the cytosol and mitochondria . hmdb.ca The enzyme acetyl-CoA carboxylase 2 (ACC2), which is involved in fatty acid oxidation regulation, is associated with the mitochondrial membrane , with its bulk facing the cytosol. nih.gov This positioning allows it to access cytosolic acetyl-CoA. nih.gov Coenzyme A itself and its derivatives are found in the cytosol, the outer mitochondrial membrane, and the mitochondrial matrix. nih.gov This distribution underscores the compartmentalized yet interconnected nature of fatty acid metabolism, suggesting that hexanoyl-CoA likely exists and is trafficked between these locations as needed.

Presence Across Biological Domains (Bacteria, Fungi, Plants, Mammals)

Hexanoyl-CoA is a ubiquitous molecule, found in all domains of life, from bacteria to humans. hmdb.ca

Bacteria: Hexanoyl-CoA is a known metabolite in Escherichia coli. nih.gov In bacteria, fatty acid synthesis, which involves acyl-CoA intermediates, is a fundamental process. nih.gov

Fungi: In yeast, such as Saccharomyces cerevisiae, fatty acids are synthesized from acetyl-CoA by type I fatty acid synthase (FAS). frontiersin.org Fatty acyl-CoAs are key intermediates in both the synthesis of lipids and their degradation through β-oxidation. frontiersin.org

Plants: As previously mentioned, hexanoyl-CoA is a crucial precursor for the biosynthesis of cannabinoids in Cannabis sativa. nih.gov It is also a precursor for the synthesis of olivetolic acid, another compound in the cannabinoid pathway. caymanchem.com

Mammals: In humans and other mammals, hexanoyl-CoA is involved in fatty acid biosynthesis and oxidation, as well as in the formation of ceramides (B1148491). hmdb.ca It is a metabolite in mice and humans. nih.gov

Tissue-Specific Abundance and Concentration Profiling

The concentration of hexanoyl-CoA can vary significantly between different tissues, reflecting the specific metabolic activities of those tissues.

In the plant Cannabis sativa, the levels of hexanoyl-CoA are highest in the female flowers, where cannabinoid synthesis is most active. nih.gov A study using liquid chromatography-mass spectrometry (LC-MS/MS) quantified the levels of hexanoyl-CoA in different parts of the hemp plant.

Concentration of Hexanoyl-CoA in Cannabis sativa Tissues
TissueConcentration (pmol g-1 fresh weight)
Female Flowers15.5
LeavesLower amounts
StemsLower amounts
RootsLower amounts

This distribution pattern of hexanoyl-CoA mirrors the accumulation of the final cannabinoid product, cannabidiolic acid (CBDA). nih.gov

Advanced Methodologies for Hexanoyl Coenzyme a Quantification and Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoA species, offering high sensitivity and specificity. creative-proteomics.comnih.gov This platform enables the separation, detection, and quantification of various acyl-CoAs from intricate biological samples. creative-proteomics.com

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with MS/MS provides significant advantages for acyl-CoA analysis. UHPLC systems utilize columns with smaller particle sizes (sub-2 µm), leading to higher resolution, improved peak shapes, and faster analysis times compared to conventional HPLC. jasco-global.com For instance, a UHPLC-ESI-MS/MS method has been systematically developed to quantify acyl-CoAs ranging from C2 to C20. nih.govqub.ac.uk This approach, combining reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) separations, demonstrates high reliability and sensitivity for analyzing small amounts of tissues and cells. nih.govqub.ac.uk The use of ion-pairing chromatography with a UHPLC C18 column can overcome the poor chromatographic separation of CoA species by controlling the pH to minimize charge and suppress polarization. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds like acyl-CoAs. researchgate.net HILIC is particularly advantageous for separating short-chain acyl-CoAs. researchgate.net A recently developed method utilizes a zwitterionic HILIC column to analyze free CoA and a wide range of acyl-CoAs (from short to long-chain) in a single analytical run, simplifying the workflow and reducing analysis time. researchgate.netchromatographyonline.comchemrxiv.org This approach avoids the complexity of two-dimensional LC-MS methods or derivatization techniques. researchgate.net A comprehensive UHPLC-ESI-MS/MS method that serially incorporates both RP and HILIC separations allows for the automated and robust quantification of a broad spectrum of acyl-CoAs. nih.govqub.ac.uk

Tandem mass spectrometry (MS/MS) is instrumental in providing structural information and enhancing the selectivity of acyl-CoA analysis. creative-proteomics.com The technique of Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive method for quantifying targeted molecules. wikipedia.org In SRM, a specific precursor ion of the analyte (e.g., hexanoyl CoA) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. wikipedia.orgnih.govnih.govresearchgate.net This process significantly reduces background noise and improves the limit of detection. nih.gov Researchers have developed LC-MS/MS methods using SRM to quantify a range of long-chain acyl-CoAs, demonstrating its utility for measuring low-level enrichments in isotopic tracer studies. nih.govnih.govresearchgate.net A novel MRM method has been developed to quantitatively scan for acyl-CoAs in different tissues by leveraging their characteristic fragmentation patterns. nih.gov

Table 1: Selected Reaction Monitoring (SRM) Transitions for Acyl-CoA Species

Compound Precursor Ion (m/z) Product Ion (m/z)
Acetyl-CoA 810.1 303.1
Propionyl-CoA 824.1 317.1
Butyryl-CoA 838.2 331.1
Hexanoyl-CoA 866.2 359.1
Octanoyl-CoA 894.3 387.2
Palmitoyl-CoA 1006.5 500.3

This table is representative and specific ion transitions may vary based on the instrument and experimental conditions.

A significant advancement in the field is the development of methods for the comprehensive and quantitative profiling of a wide range of acyl-CoA species in a single analysis. bioengineer.org These "pan-chain" acyl-CoA profiling methods utilize advanced mass spectrometry to quantify the full spectrum of acyl-CoAs, from short-chain species like acetyl-CoA to very long-chain species. bioengineer.org One such method combines reversed-phase chromatography with a high-resolution Orbitrap mass spectrometer for label-free quantitation. nih.gov This allows for the investigation of widespread changes in acyl-CoA profiles in response to different biological stimuli, such as dietary changes. nih.gov The ability to simultaneously measure a broad range of acyl-CoAs, including hexanoyl CoA, provides a more complete picture of cellular metabolism. creative-proteomics.com

Table 2: Representative Quantitative Acyl-CoA Profiling Data in Mouse Liver

Acyl-CoA Species Concentration (pmol/mg tissue)
Acetyl-CoA 65.2 ± 8.1
Malonyl-CoA 2.8 ± 0.5
Hexanoyl-CoA 1.5 ± 0.3
Octanoyl-CoA 1.1 ± 0.2
Palmitoyl-CoA 12.3 ± 2.5
Oleoyl-CoA 9.7 ± 1.9

Data is hypothetical and for illustrative purposes only. Actual values will vary depending on the biological sample and experimental conditions.

High-Performance Liquid Chromatography (HPLC) with Detection Methods

While LC-MS/MS is a dominant technique, High-Performance Liquid Chromatography (HPLC) with other detectors remains a viable and often more accessible method for the analysis of certain acyl-CoAs. HPLC coupled with ultraviolet (UV) detection is a common approach. nih.govsemanticscholar.orgcornell.edu A simple and sensitive HPLC-UV method has been described for the simultaneous determination of CoA and acetyl-CoA in various biological samples. nih.govsemanticscholar.org This method offers a significant improvement in sensitivity over previous HPLC procedures. nih.gov HPLC can also be coupled with a refractive index detector for the analysis of fatty acids, which are the precursors to acyl-CoAs. jasco-global.com Although less sensitive and specific than MS detection, HPLC-UV provides a robust and cost-effective alternative for quantifying more abundant acyl-CoA species. mdpi.com

Strategies for Sample Preparation and Stability in Biological Matrices

The instability and low cellular abundance of acyl-CoAs, including hexanoyl CoA, necessitate careful sample preparation to ensure accurate quantification. bioengineer.org Acyl-CoAs are susceptible to hydrolysis, particularly in alkaline and strongly acidic conditions. nih.gov

A common and effective method for extracting acyl-CoAs from biological material involves the use of 5-sulfosalicylic acid (SSA) for deproteinization. nih.gov This method is advantageous as it does not require a subsequent solid-phase extraction (SPE) step to remove the deproteinizing agent, which can lead to the loss of more polar species. nih.gov Other extraction procedures have utilized halogenated acetic acids like trichloroacetic acid (TCA) or trifluoroacetic acid (TFA), followed by SPE. nih.gov Methanol (B129727) has also been shown to be a suitable solvent for both cell lysis and acyl-CoA extraction. nih.gov

Regarding stability, studies have shown that acyl-CoA extracts are relatively stable when stored as a dry pellet at -80 °C. nih.gov When reconstituted, methanol has been found to provide the best stability for acyl-CoAs over time compared to aqueous solutions. nih.gov It is crucial to minimize sample handling time and maintain low temperatures throughout the extraction process to prevent degradation. The choice of sample preparation strategy can significantly impact the final analytical results, and therefore must be carefully optimized and validated for the specific biological matrix being studied. nih.govchromatographyonline.com

Addressing Hydrolysis Susceptibility

A primary challenge in the analysis of hexanoyl-CoA is its susceptibility to hydrolysis. The thioester bond is labile, particularly in aqueous solutions with alkaline or strongly acidic pH, which can lead to the cleavage of the hexanoyl group from the Coenzyme A moiety and result in inaccurate quantification.

To mitigate this, specific strategies are employed during sample preparation and analysis. Methodologies often utilize rapid quenching of metabolic activity, followed by extraction with organic solvents such as methanol. The use of methanol-based extraction is favored as it minimizes the presence of water, thereby reducing the rate of hydrolysis. Furthermore, the addition of acetonitrile to the extract before evaporation steps can aid in the azeotropic removal of water, further preserving the integrity of the hexanoyl-CoA molecule. Reconstitution of the dried sample is also typically performed in a solvent with low water content, such as methanol, to maintain stability until analysis.

Utilization of Internal Standards for Absolute Quantification

Absolute quantification of hexanoyl-CoA relies heavily on the use of appropriate internal standards to correct for sample loss during preparation and for variations in instrument response. The gold standard for quantitative mass spectrometry-based analysis is the use of stable isotope-labeled internal standards.

These standards, typically labeled with heavy isotopes such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), are chemically identical to the analyte of interest but have a different mass. This allows them to be distinguished by the mass spectrometer while co-eluting with the unlabeled endogenous hexanoyl-CoA. The use of uniformly ¹³C-labeled hexanoyl-CoA is ideal as it accounts for any degradation or loss of the analyte throughout the entire analytical procedure, from extraction to detection. isolife.nl

In instances where a specific isotopically labeled analog of hexanoyl-CoA is not available, other strategies are employed. Odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are often used as internal standards because they are not typically found in significant amounts in most biological systems. researchgate.net These compounds have similar chemical properties and chromatographic behavior to medium-chain acyl-CoAs like hexanoyl-CoA, making them suitable surrogates for quantification.

Internal Standard TypeExample(s)Rationale for Use
Stable Isotope Labeled[U-¹³C]-Hexanoyl-CoAIdentical chemical and physical properties to the analyte, co-elutes chromatographically, corrects for matrix effects and sample processing variations.
Odd-Chain Acyl-CoAHeptadecanoyl-CoA (C17:0), Pentadecanoyl-CoA (C15:0)Not naturally abundant in many biological systems, similar extraction and chromatographic behavior to medium-chain acyl-CoAs.
Branched-Chain Acyl-CoAIsovaleryl-CoA (iC5)Structurally distinct from straight-chain acyl-CoAs, allowing for clear separation and quantification.

Structural Characterization Techniques for Enzyme-Hexanoyl Coenzyme A Complexes

Understanding the interaction of hexanoyl-CoA with enzymes at a molecular level is crucial for elucidating its role in metabolic pathways and for the design of specific inhibitors. X-ray crystallography has been a powerful tool in providing high-resolution three-dimensional structures of these complexes.

X-ray Crystallography of Key Metabolic Enzymes with Bound Hexanoyl Coenzyme A

X-ray crystallography has been successfully employed to determine the structures of several key metabolic enzymes in complex with hexanoyl-CoA. These studies provide a static yet detailed snapshot of the enzyme-substrate interactions.

One such example is the crystal structure of MccB, a component of the methylcrotonyl-CoA carboxylase, with bound hexanoyl-CoA. The structure revealed a hexameric assembly where the active site is located at the interface between two monomers. researchgate.net Another significant structure is the ternary complex of FabG4, a β-ketoacyl reductase from Mycobacterium tuberculosis, with NAD+ and hexanoyl-CoA. nih.govportlandpress.comportlandpress.com This structure was determined to a resolution of 2.5 Å and provided the first structural view of how a β-oxoacyl reductase interacts with a CoA-linked substrate mimic. portlandpress.com

EnzymePDB IDResolution (Å)Space GroupKey Structural Features
MccBNot specified in search resultsNot specified in search resultsP2₁2₁2₁Hexameric structure with the active site at the dimer interface.
FabG4 (with NAD+ and Hexanoyl-CoA)3V1U2.5P3₂21Ternary complex showing the binding of both the cofactor and the hexanoyl-CoA substrate mimic.

Elucidation of Substrate Binding Sites and Catalytic Mechanisms

The detailed atomic-level information from X-ray crystal structures allows for the precise mapping of substrate binding sites and provides insights into the catalytic mechanisms of enzymes that utilize hexanoyl-CoA.

In the structure of MccB with bound hexanoyl-CoA, the substrate is anchored in the active site through a series of specific interactions. These include polar contacts with the adenosine moiety of the CoA and a hydrophobic pocket that accommodates the aliphatic chain of the hexanoyl group. researchgate.net The thioester sulfur atom is also observed to form a hydrogen bond with the backbone N-H of a glycine (B1666218) residue. researchgate.net

The crystal structure of the FabG4-NAD+-hexanoyl-CoA complex has been instrumental in understanding the catalytic mechanism of this β-oxoacyl reductase. portlandpress.comportlandpress.com The structure reveals that two loops, loop I and loop II, play a critical role in interacting with the phosphopantetheine moiety of CoA, which helps to correctly position the covalently linked fatty acyl substrate within the active site for catalysis. nih.govportlandpress.com The binding of hexanoyl-CoA in FabG4 was shown to be significantly different from how other fatty acyl substrates bind to related enzymes like FabI. nih.gov The ternary complex provides a structural basis for the NADH-dependent reduction of the β-oxoacyl group, a key step in fatty acid synthesis. portlandpress.comportlandpress.com Furthermore, the structure highlighted the importance of specific arginine residues in substrate association and catalysis. nih.gov

Metabolic Engineering and Biotechnological Applications

Heterologous Biosynthesis of Hexanoyl-Coenzyme A in Microbial Hosts

The intrinsic levels of hexanoyl-CoA in common microbial chassis organisms like Escherichia coli and Saccharomyces cerevisiae are often insufficient for high-yield production of desired biochemicals. dtu.dkresearchgate.net Consequently, significant research has focused on engineering these microbes to heterologously produce and accumulate hexanoyl-CoA. Two primary strategies have been employed: the modification of the native fatty acid synthesis (FAS) pathway and the introduction of a heterologous reverse β-oxidation (rBOX) pathway. nih.gov

Escherichia coli is a versatile and widely used host for metabolic engineering due to its well-understood genetics and rapid growth. nih.gov To enhance hexanoyl-CoA availability for the production of downstream products, researchers have successfully implemented a synthetic pathway that reverses the native β-oxidation cycle, which is typically used for fatty acid degradation. nih.govacs.org This engineered pathway effectively builds up the carbon chain from acetyl-CoA to produce hexanoyl-CoA.

Key engineering strategies in E. coli include:

Introduction of a Reverse β-Oxidation Pathway: By combining enzymes from various organisms, a functional pathway for hexanoyl-CoA generation from a single carbon source can be established. This involves expressing genes such as a β-ketothiolase (e.g., bktB from Cupriavidus necator) to condense two acetyl-CoA molecules. nih.govnih.gov

Expression of Downstream Pathway Enzymes: The successful production of olivetolic acid in E. coli demonstrated the functional expression of eukaryotic enzymes, olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC), which utilize hexanoyl-CoA as a starter unit. nih.govacs.orgsjtu.edu.cn

Flux Rebalancing: Fine-tuning the expression of key enzymes at metabolic nodes is critical. For instance, modulating the expression of acetyl-CoA acetyltransferase (atoB) has been shown to rebalance (B12800153) the flux at the acetyl-CoA branch point, significantly improving the productivity of hexanoic acid, the direct precursor to hexanoyl-CoA. nih.govpostech.ac.kr

Through these integrated approaches, engineered E. coli strains have been developed that can efficiently channel carbon from central metabolism toward hexanoyl-CoA and its derivatives. acs.org

The yeast Saccharomyces cerevisiae is another favored host for producing valuable chemicals, particularly for complex pathways requiring eukaryotic protein folding. nih.gov However, like E. coli, S. cerevisiae does not naturally produce significant amounts of hexanoyl-CoA. dtu.dknih.gov To overcome this, two main biosynthetic routes have been engineered in yeast:

Mutant Fatty Acid Biosynthesis (FAB) Pathway: The native type I fatty acid synthase (FAS) complex in yeast is a large, multi-domain enzyme that synthesizes long-chain fatty acids. nih.gov By introducing specific mutations into the FAS complex, its product specificity can be altered to favor the release of shorter-chain fatty acids, such as hexanoic acid. researchgate.netnih.gov

Heterologous Reverse β-Oxidation (rBOX) Pathway: A multi-species derived rBOX pathway has been successfully implemented in S. cerevisiae. nih.govnih.gov This pathway was shown to be effective in producing hexanoyl-CoA, which was subsequently used for the de novo synthesis of olivetolic acid from glucose. researchgate.netnih.gov

Researchers have successfully combined both the FAB and rBOX pathways in a single yeast strain, achieving hexanoic acid titers of up to 120 mg/L. nih.gov Furthermore, the expression of an acyl-activating enzyme (AAE) or a hexanoyl-CoA synthetase is often required to efficiently convert the produced hexanoic acid into its active CoA form. dtu.dknih.gov For example, expressing the Cannabis sativa acyl-activating enzyme, CsAAE1, doubled the production of olivetolic acid in a strain fed with hexanoic acid. dtu.dk

Host OrganismEngineered PathwayKey Genes/StrategiesResulting Product TiterReference
E. coliReverse β-Oxidation & OLA SynthesisbktB, OLS, OAC, auxiliary enzymes80 mg/L Olivetolic Acid nih.gov, acs.org
S. cerevisiaeReverse β-Oxidation & OLA SynthesisrBOX pathway, OLS, OAC1.6 mg/L Olivetolic Acid (de novo) dtu.dk
S. cerevisiaeHexanoic Acid Feed & OLA SynthesisCsAAE1, OLS, OAC3.0 mg/L Olivetolic Acid dtu.dk
S. cerevisiaeCombined FAB and rBOX pathwaysEngineered FAS, rBOX pathway, faa2 knockout120 mg/L Hexanoic Acid nih.gov
Yarrowia lipolyticaHexanoic Acid Feed & OLA SynthesisLvaE (acyl-CoA synthetase), ACC, PDH bypass9.18 mg/L Olivetolic Acid nih.gov

Enhancing Acetyl-CoA Supply: Acetyl-CoA is the fundamental two-carbon building block for both the rBOX and FAS pathways. nih.govoup.com Metabolic engineering strategies to increase the cytosolic pool of acetyl-CoA are critical. These include:

Overexpression of the Pyruvate (B1213749) Dehydrogenase (PDH) Bypass: In S. cerevisiae, strengthening the native PDH-bypass pathway enhances the conversion of pyruvate to cytosolic acetyl-CoA. oup.comillinois.edu

Introduction of Heterologous Pathways: Expressing an ATP-citrate lyase (ACL) provides an alternative route from citrate (B86180) to acetyl-CoA in the cytosol. royalsocietypublishing.org

Disruption of Competing Pathways: Deleting genes involved in byproduct formation, such as ethanol (B145695) and glycerol (B35011) production in yeast, can redirect carbon flux toward acetyl-CoA. illinois.eduroyalsocietypublishing.org

Optimizing Hexanoic Acid and its Conversion: When hexanoic acid is used as a precursor, either produced endogenously or supplied exogenously, its efficient conversion to hexanoyl-CoA is paramount.

Screening for Efficient Synthetases: Different acyl-CoA synthetases exhibit varying efficiencies in activating hexanoic acid. Screening enzymes from different organisms, such as Pseudomonas sp. LvaE, has been shown to improve the conversion to hexanoyl-CoA and subsequent olivetolic acid titers. nih.gov

Preventing Degradation: In S. cerevisiae, knocking out the FAA2 gene, which is involved in the degradation of medium-chain fatty acids, prevents the loss of produced hexanoic acid and stabilizes titers. nih.gov

Production of Value-Added Biochemicals

A robust supply of hexanoyl-CoA opens the door to the microbial production of a diverse range of high-value chemicals that are otherwise difficult to synthesize or isolate from natural sources.

One of the most significant applications of engineered hexanoyl-CoA biosynthesis is the production of cannabinoids. In the plant Cannabis sativa, the biosynthesis of all major cannabinoids begins with the formation of olivetolic acid (OA). nih.govmdpi.com This reaction, catalyzed by the enzymes olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC), condenses one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. sjtu.edu.cnnih.gov

By introducing the OLS and OAC enzymes into microbial hosts engineered for hexanoyl-CoA production, researchers have successfully achieved de novo synthesis of OA. nih.govnih.gov Further engineering by introducing the subsequent pathway enzymes, such as a prenyltransferase (e.g., CsPT4) and specific cannabinoid synthases (e.g., THCAS, CBDAS), has enabled the complete biosynthesis of major cannabinoids like cannabigerolic acid (CBGA), Δ⁹-tetrahydrocannabinolic acid (THCA), and cannabidiolic acid (CBDA) in yeast. dtu.dkoup.com

Host OrganismFinal ProductTiterReference
E. coliOlivetolic Acid80 mg/L acs.org
S. cerevisiaeOlivetolic Acid15 mg/L nih.gov
S. cerevisiaeΔ⁹-THCA8 mg/L dtu.dk
Yarrowia lipolyticaOlivetolic Acid9.18 mg/L nih.gov

Fatty alcohols are valuable oleochemicals used in detergents, cosmetics, and as potential biofuels. frontiersin.orgnih.gov The biosynthesis of these compounds proceeds via the reduction of fatty acyl-CoAs. nih.gov Hexanoyl-CoA can serve as the substrate for this pathway to produce 1-hexanol (B41254), a medium-chain alcohol with applications as a solvent and biofuel candidate.

The conversion is typically achieved by introducing heterologous enzymes:

Fatty Acyl-CoA Reductases (FARs): A single, bifunctional FAR can catalyze the four-electron reduction of a fatty acyl-CoA directly to its corresponding alcohol. frontiersin.org

Two-Enzyme System: Alternatively, a pathway can be constructed using an acyl-CoA reductase that first produces a fatty aldehyde, which is then reduced to a fatty alcohol by an aldehyde reductase. nih.gov

While much of the research in this area has focused on longer-chain fatty alcohols (C12-C18) for diesel-like biofuels, the same enzymatic machinery can be applied to hexanoyl-CoA. researchgate.net By coupling an engineered hexanoyl-CoA production module with a suitable reductase, microbial platforms can be designed for the specific synthesis of 1-hexanol from renewable feedstocks.

Genetic Strategies for Modulating Hexanoyl Coenzyme A Flux

Hexanoyl Coenzyme A (hexanoyl-CoA) is a critical intermediate in the biosynthesis of a wide range of valuable chemicals, including medium-chain fatty acids, biofuels, and precursors to cannabinoids like olivetolic acid. nih.govnih.gov The intracellular concentration and flux of hexanoyl-CoA are tightly regulated, often limiting the productivity of engineered microbial systems. nih.gov Metabolic engineering provides a powerful toolkit to overcome these limitations by rationally modifying cellular pathways to enhance the supply of this key precursor. Genetic strategies are central to these efforts, focusing on the amplification of biosynthetic pathways, the silencing of competing metabolic routes, and the refinement of enzyme catalysts for superior performance.

Gene Overexpression and Pathway Reconstruction

A primary strategy to increase the metabolic flux towards hexanoyl-CoA involves the overexpression of key enzymes in its biosynthetic pathways. This approach aims to boost the catalytic capacity of rate-limiting steps, thereby pulling more carbon through the desired pathway. Additionally, pathway reconstruction, which involves introducing heterologous genes to create novel biosynthetic routes, has proven effective in establishing efficient hexanoyl-CoA production in host organisms that lack a native capacity.

Key targets for overexpression include enzymes that directly synthesize hexanoyl-CoA or its essential precursors, acetyl-CoA and malonyl-CoA. nih.govnih.gov For instance, in Saccharomyces cerevisiae, overexpressing the acetyl-CoA carboxylase gene (ACC1) has been shown to increase the production of 1-hexadecanol, a fatty alcohol derived from the fatty acid synthesis pathway, by 56%. illinois.edu Similarly, increasing the availability of acetyl-CoA, the fundamental building block, is a common strategy. This can be achieved by overexpressing enzymes in the pyruvate dehydrogenase (PDH) complex or by engineering synthetic bypasses to the native PDH pathway. nih.govnycu.edu.tw

In the context of producing cannabinoid precursors, the endogenous synthesis of hexanoyl-CoA in hosts like S. cerevisiae is often insufficient. nih.gov To address this, researchers have focused on overexpressing acyl-activating enzymes (AAEs) or acyl-CoA ligases that convert supplemented hexanoic acid into hexanoyl-CoA. researchgate.netresearchgate.net The AAE1 enzyme from Cannabis sativa is frequently used for this purpose due to its role in the natural cannabinoid biosynthesis pathway. researchgate.netnih.gov

Pathway reconstruction has enabled the de novo synthesis of hexanoyl-CoA from simple carbon sources like glucose. A prominent example is the implementation of a heterologous reverse β-oxidation (rBOX) pathway in S. cerevisiae. nih.govnih.gov This pathway, assembled from genes from various species, effectively reverses the fatty acid degradation process to build up carbon chains, leading to the formation of hexanoyl-CoA. In another example, an Escherichia coli strain was engineered to synthesize 1-hexanol by extending the CoA-dependent 1-butanol (B46404) synthesis pathway, where hexanoyl-CoA is a key intermediate. igert.org This was achieved by introducing genes such as β-ketothiolase (bktB), 3-hydroxybutyryl-CoA dehydrogenase (hbd), crotonase (crt), and trans-enoyl-CoA reductase (ter). igert.org

Engineered HostStrategyKey Genes/Enzymes OverexpressedTarget ProductReported ImprovementReference
Saccharomyces cerevisiaePrecursor Supply EnhancementAcetyl-CoA Carboxylase (ACC1)1-Hexadecanol56% increase in titer illinois.edu
Saccharomyces cerevisiaePathway Reconstruction & OptimizationReverse β-oxidation (rBOX) pathway enzymes, Acyl-CoA Ligase (AAE1)Olivetolic AcidAchieved up to 15 mg/L from glucose nih.gov
Escherichia coliPathway Extensionβ-ketothiolase (BktB), 3-hydroxybutyryl-CoA dehydrogenase (Hbd), Crotonase (Crt), Trans-enoyl-CoA reductase (Ter)1-Hexanol (via Hexanoyl-CoA)Successful synthesis of 1-hexanol from glucose igert.org
Yarrowia lipolyticaPrecursor Conversion OptimizationVarious Hexanoyl-CoA SynthetasesOlivetolic AcidSignificant titer improvement by selecting optimal synthetase researchgate.net

Gene Silencing and Transcriptional Repression (e.g., Antisense RNA Technology)

A major competing pathway is the native fatty acid biosynthesis (FAB) pathway, which consumes malonyl-CoA to produce long-chain fatty acids for cell membrane construction. nih.govnih.gov Malonyl-CoA is a direct precursor for some hexanoyl-CoA synthesis routes and is derived from the same acetyl-CoA pool. researchgate.net Therefore, fine-tuning the FAB pathway is crucial. Technologies like antisense RNA (asRNA) and CRISPR interference (CRISPRi) have been employed to repress the expression of key FAB genes. nih.govresearchgate.net

Antisense RNA technology involves introducing a short RNA molecule that is complementary to a target messenger RNA (mRNA). This binding event can lead to the degradation of the mRNA or block its translation into a protein, effectively silencing the gene. asm.org Studies have successfully used asRNA to target genes such as fabB and fabF (encoding β-ketoacyl-ACP synthases) in E. coli. nih.gov This downregulation of fatty acid synthesis was shown to improve the production of the flavonoid precursor (2S)-naringenin, which, like some hexanoyl-CoA products, depends on the malonyl-CoA supply. asm.org A key advantage of asRNA is that it allows for tunable repression; the level of gene silencing can be adjusted to balance the metabolic demands for growth and product formation. nih.govasm.org

Another critical target for downregulation is the degradation of the desired product or its intermediates. In S. cerevisiae engineered to produce hexanoic acid (a direct precursor to hexanoyl-CoA), the native β-oxidation pathway can degrade the product. nih.gov Knocking out the FAA2 gene, which encodes an acyl-CoA synthetase involved in activating medium-chain fatty acids for degradation, stabilized hexanoic acid titers and prevented its consumption by the cell. nih.gov

Engineered HostTechnologyTarget Gene(s)Competing PathwayObjective/OutcomeReference
Escherichia coliAntisense RNA (asRNA)fabB, fabFFatty Acid BiosynthesisIncreased malonyl-CoA availability for (2S)-naringenin; 431% titer improvement nih.govasm.org
Escherichia coliAntisense RNA (asRNA)fabDFatty Acid Biosynthesis (Malonyl-CoA consumption)Demonstrated effective repression of an essential gene to enrich cellular malonyl-CoA psu.edu
Saccharomyces cerevisiaeGene KnockoutFAA2Medium-Chain Fatty Acid Degradation (β-oxidation)Prevented degradation of hexanoic acid, increasing stable titer from ~40 mg/L to ~56 mg/L nih.gov
Escherichia coliCRISPRigltA (Citrate Synthase)TCA CycleDownregulation to increase the acetyl-CoA pool available for conversion to malonyl-CoA researchgate.net

Directed Evolution and Enzyme Engineering for Improved Specificity

The efficiency of a reconstructed metabolic pathway is highly dependent on the catalytic properties of its constituent enzymes. Wild-type enzymes often exhibit suboptimal activity, stability, or specificity when placed in a new metabolic context or presented with non-native substrates. nih.gov Directed evolution and enzyme engineering are indispensable tools for tailoring enzymes to have desired characteristics, such as improved specificity for C6 substrates, which is crucial for maximizing the flux to hexanoyl-CoA. nih.gov

Directed evolution mimics the process of natural evolution in the laboratory. caltech.edu It involves generating a large library of enzyme variants through random mutagenesis, followed by a high-throughput screening or selection process to identify mutants with improved properties. nih.gov This cycle can be repeated to accumulate beneficial mutations, progressively "evolving" the enzyme towards a specific goal.

For hexanoyl-CoA production, a key application of this technology is to enhance the substrate specificity of enzymes. For example, acyl-activating enzymes (AAEs) are often promiscuous, capable of activating a range of fatty acids. researchgate.net The C. sativa AAE1, while effective, also shows activity towards other fatty acids up to C16. researchgate.net Directed evolution could be used to engineer AAE1 or other ligases to have a strong preference for hexanoate (B1226103), minimizing the wasteful conversion of other fatty acids and ensuring the specific production of hexanoyl-CoA.

Enzyme engineering, which can also involve rational design based on protein structure, can be used to modify active sites to better accommodate specific substrates. researchgate.net By analyzing the three-dimensional structure of an enzyme, researchers can identify key amino acid residues that influence substrate binding. researchgate.net Modifying these residues can re-shape the active site to favor a C6 acyl chain over shorter or longer chains. This approach can also be used to increase the catalytic rate (kcat) of an enzyme or reduce futile side reactions, such as the wasteful hydrolysis of ATP by some carboxylases. nih.gov For instance, engineering efforts on a glycolyl-CoA carboxylase successfully increased its turnover rate and decreased its futile ATP consumption, providing a model for how enzymes in a hexanoyl-CoA pathway could be similarly optimized. nih.gov

Enzyme ClassEngineering GoalMethodologyPotential Impact on Hexanoyl-CoA FluxReference
Acyl-Activating Enzymes (AAEs) / Acyl-CoA LigasesIncrease substrate specificity for hexanoateDirected Evolution, Rational DesignReduces formation of unwanted acyl-CoAs; channels flux specifically to hexanoyl-CoA researchgate.netnih.gov
β-ketothiolase (rBOX pathway)Improve specificity for C4/C6 intermediatesDirected Evolution, Multi-substrate ScreeningPrevents chain elongation beyond C6, increasing hexanoyl-CoA yield igert.orgduke.edu
Enoyl-CoA Reductase (rBOX pathway)Enhance catalytic efficiency (kcat/Km) for C6 substratesDirected Evolution, Site-directed MutagenesisIncreases the overall rate of the reconstructed pathway, relieving bottlenecks igert.orgnih.gov
Acetyl-CoA Carboxylase (ACC)Reduce feedback inhibition; improve catalytic rateEnzyme EngineeringIncreases supply of malonyl-CoA, a key precursor for certain hexanoyl-CoA synthesis routes nih.govpnas.org

Strain Development and Optimization for Industrial Applications

The ultimate goal of metabolic engineering is to develop robust microbial strains capable of producing target chemicals at high titers, rates, and yields, suitable for large-scale industrial fermentation. Developing a successful production strain involves integrating the genetic strategies discussed previously—such as pathway overexpression, gene silencing, and enzyme engineering—into a single, optimized host organism. This process is iterative and requires a systems-level approach to balance the complex interplay between the engineered pathway and the host's native metabolism.

The choice of microbial host is a critical first step. Escherichia coli and Saccharomyces cerevisiae are common choices due to their fast growth, well-characterized genetics, and established fermentation processes. nih.govresearchgate.netnih.gov Oleaginous yeasts like Yarrowia lipolytica are also attractive hosts due to their high intrinsic flux towards fatty acid and lipid biosynthesis, which provides a rich supply of precursors like acetyl-CoA. researchgate.net

Strain optimization is a multi-faceted process. A key step is often the elimination of pathways that either consume the product or compete for essential precursors. For example, in a S. cerevisiae strain engineered to produce olivetolic acid from hexanoyl-CoA, deleting the FAA2 gene to prevent hexanoate degradation was a crucial optimization step. nih.gov Similarly, in E. coli strains producing free fatty acids, deleting the fadE gene, which encodes the acyl-CoA dehydrogenase for the first step of β-oxidation, is a standard modification to prevent the breakdown of acyl-CoA intermediates. nih.govnih.gov

Beyond pathway modifications, ensuring an adequate supply of cofactors, such as CoA itself, is vital. Research has shown that engineering the CoA biosynthesis pathway can lead to significant increases in the production of CoA-dependent products. nih.gov Furthermore, optimizing fermentation conditions, including media composition and feeding strategies, is essential to maximize the performance of the engineered strain.

Finally, for industrial applications, the genetic stability of the production strain is paramount. Production pathways are often encoded on plasmids, which can be lost during cell division, leading to a decline in productivity. Integrating the engineered genes into the host chromosome or developing plasmid stability systems, such as making an essential gene plasmid-borne, ensures that the synthetic pathway is maintained throughout the fermentation process. researchgate.net Through these comprehensive optimization efforts, strains have been developed that can produce hexanoyl-CoA-derived products at increasingly high titers.

Host OrganismTarget ProductKey Genetic Modifications & OptimizationsReported TiterReference
Saccharomyces cerevisiaeHexanoic Acid- Reconstructed rBOX pathway
  • Knockout of FAA2 (degradation pathway)
  • Engineered CoA biosynthesis
  • 120 mg/L nih.gov
    Saccharomyces cerevisiae1-Hexadecanol- Overexpression of ACC1
  • Knockout of regulator RPD3
  • Expression of ATP-citrate lyase
  • 1.1 g/L (fed-batch) illinois.edu
    Yarrowia lipolyticaOlivetolic Acid- Co-expression of acetyl-CoA carboxylase, pyruvate dehydrogenase bypass, malic enzyme
  • Activation of peroxisomal β-oxidation
  • 9.18 mg/L researchgate.net
    Ralstonia eutrophaP(HB-co-HHx) Copolymer- Expression of novel PHA synthase
  • Expression of enoyl-CoA hydratase (phaJ)
  • Development of plasmid stability system
  • 71% of cell dry weight (17 mol% HHx) researchgate.net

    Regulatory Mechanisms and Interplay with Cellular Physiology

    Transcriptional Regulation of Fatty Acid Metabolism Genes by Acyl Coenzyme A Levels

    Beyond immediate allosteric control, acyl-CoA levels, including those of hexanoyl-CoA, exert a profound influence on the expression of genes involved in fatty acid metabolism. This transcriptional regulation provides a long-term adaptation to changes in lipid availability.

    Several key transcription factors are responsive to the intracellular concentration of fatty acids and their CoA esters. nih.gov These include:

    Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acids and their derivatives, regulate the transcription of genes involved in fatty acid oxidation and storage. nih.govnih.gov PPARα, in particular, is a key regulator of fatty acid catabolism in the liver. nih.gov

    Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a major transcriptional activator of genes involved in lipogenesis, including acetyl-CoA carboxylase and fatty acid synthase. nih.govnih.govnih.gov Its activity is modulated by insulin (B600854) and cellular lipid levels. nih.govnih.gov

    Hepatocyte Nuclear Factor 4α (HNF-4α): This transcription factor has been shown to directly bind long-chain acyl-CoAs, which modulates its ability to regulate gene expression. nih.gov

    In bacteria, the transcription factor FadR is a well-characterized example of direct regulation by acyl-CoA. Long-chain acyl-CoAs bind to FadR, preventing it from binding to DNA and thereby controlling the expression of genes involved in fatty acid degradation and synthesis. nih.gov

    Post-Translational Modifications Influenced by Hexanoyl Coenzyme A Availability

    Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and are a critical mechanism for regulating protein function, localization, and stability. frontiersin.orgrsc.org The availability of metabolites, including acyl-CoAs, can directly influence the extent of these modifications. nih.govnih.gov

    A significant PTM related to hexanoyl-CoA is acylation , the addition of an acyl group to a protein. nih.govimrpress.com Lysine (B10760008) acylation is a widespread modification that can impact protein function in numerous ways. imrpress.com While acetylation (the addition of an acetyl group from acetyl-CoA) is the most studied form, other acylations, including hexanoylation, can occur.

    The formation of Nε-(hexanoyl)lysine (HEL) is a specific type of protein modification that arises from the reaction of lipid hydroperoxides with lysine residues. nih.gov HEL is considered a biomarker for the oxidative modification of omega-6 polyunsaturated fatty acids. nih.govgenox.com The presence of HEL has been detected in oxidized low-density lipoprotein (LDL) and atherosclerotic lesions, suggesting its involvement in pathological processes. nih.govgenox.com

    The availability of coenzyme A and its various acyl derivatives is crucial for these modifications. nih.gov Cellular CoA levels can influence the balance between different PTMs, such as acetylation and CoAlation (the covalent attachment of CoA to proteins). nih.govresearchgate.net

    Cross-Talk with Other Metabolic Pathways (e.g., Glucose Oxidation, Amino Acid Metabolism)

    The metabolism of hexanoyl-CoA is not an isolated process but is deeply interconnected with other central metabolic pathways, most notably glucose oxidation and amino acid metabolism.

    Cross-Talk with Glucose Oxidation:

    There is a reciprocal relationship between fatty acid and glucose metabolism, often referred to as the "Randle cycle." When fatty acid oxidation is high, the resulting increase in acetyl-CoA and NADH can inhibit key enzymes of glycolysis, such as pyruvate (B1213749) dehydrogenase, thereby reducing glucose utilization. researchgate.net Conversely, high glucose levels can lead to an increase in malonyl-CoA, which inhibits carnitine palmitoyltransferase I (CPT1), the enzyme responsible for transporting long-chain fatty acyl-CoAs into the mitochondria for oxidation. researchgate.netdiabetesjournals.org This spares fatty acids for storage.

    In conditions like diabetes, the reduced ability to utilize glucose leads to an over-reliance on fatty acid oxidation for energy. nih.govresearchgate.net This can result in an accumulation of fatty acyl-CoAs and their intermediates, contributing to cellular dysfunction. nih.gov

    Cross-Talk with Amino Acid Metabolism:

    The metabolism of branched-chain amino acids (BCAAs; leucine, isoleucine, and valine) is also linked to fatty acid metabolism. The catabolism of BCAAs can produce intermediates that feed into the tricarboxylic acid (TCA) cycle, the central hub of cellular respiration. nih.govresearchgate.net There is evidence of a correlation between plasma BCAA levels and long-chain acylcarnitines (derivatives of fatty acids), suggesting an interaction between BCAA and mitochondrial fatty acid metabolism. nih.gov In conditions like nonalcoholic fatty liver disease (NAFLD), the cross-talk between BCAA metabolism and the hepatic TCA cycle appears to be impaired. nih.govresearchgate.net

    Environmental and Nutritional Influences on Hexanoyl Coenzyme A Homeostasis

    The cellular concentration and metabolism of hexanoyl-CoA are highly responsive to environmental and nutritional cues.

    Nutritional Influences:

    Dietary Fat Intake: A diet rich in fatty acids will lead to increased levels of intracellular acyl-CoAs, including hexanoyl-CoA, as the fatty acids are taken up by cells and activated. This, in turn, influences the regulatory mechanisms described above, promoting fatty acid oxidation and storage while suppressing de novo synthesis. oup.com

    Carbohydrate Intake: A high-carbohydrate diet stimulates insulin release, which promotes the conversion of glucose to acetyl-CoA and subsequently to fatty acids. youtube.com This leads to an increase in malonyl-CoA, which inhibits fatty acid oxidation and favors the storage of lipids. wikipedia.org

    Fasting vs. Fed State: During fasting, hormonal signals like glucagon (B607659) promote the breakdown of stored triglycerides, leading to the release of fatty acids and an increase in their oxidation for energy. diabetesjournals.orgyoutube.com In the fed state, insulin promotes the uptake and storage of both glucose and fatty acids. diabetesjournals.org

    Environmental Influences:

    While direct environmental influences on hexanoyl-CoA homeostasis are less studied, factors that induce cellular stress can have an impact. For instance, oxidative stress can lead to lipid peroxidation and the formation of reactive lipid species that can modify proteins, as seen with the formation of Nε-(hexanoyl)lysine. nih.govnih.gov

    Computational Approaches and Systems Biology Analysis

    Genome-Scale Metabolic Network Reconstruction for Hexanoyl Coenzyme A Producing Organisms

    A cornerstone of systems biology is the genome-scale metabolic model (GEM), a mathematical representation of the entire metabolic network of an organism, reconstructed from genomic and biochemical data. For organisms that produce hexanoic acid, for which hexanoyl-CoA is a direct precursor, GEMs are crucial for a holistic understanding of their metabolic capabilities.

    A notable example is the reconstruction of the genome-scale metabolic model for Megasphaera elsdenii, a bacterium known for its ability to produce hexanoic acid from various carbon sources. nih.govnih.gov The model, named iME375, encompasses 375 genes, 521 reactions, and 443 metabolites. nih.govnih.gov Such models serve as a computational framework to simulate and analyze the metabolic flux distributions within the organism under different conditions. The construction of these models involves a detailed process of curating genetic information, biochemical reactions, and physiological data. frontiersin.org For instance, the iAQY970 model for Sinorhizobium fredii contains 970 genes and 1,052 reactions and has been validated against experimental data. frontiersin.org

    Flux Balance Analysis (FBA) is a widely used computational method to predict metabolic flux distributions in a genome-scale model. researchgate.netnih.gov By applying constraints based on known substrate uptake rates and defining a biological objective, such as maximizing biomass production or the synthesis of a specific compound, FBA can calculate the flow of metabolites through the entire network.

    In the context of hexanoyl-CoA production, FBA is employed to identify metabolic bottlenecks and predict the effects of genetic modifications. For example, in the study of M. elsdenii, a constraint-based analysis was used to evaluate cell growth and hexanoic acid production under various conditions. nih.govnih.gov The analysis revealed that the highest production of hexanoic acid could be achieved through a balanced contribution from two distinct pathways: the typical fatty acid synthesis pathway starting from acetyl-CoA and a reductive tricarboxylic acid (TCA) cycle operating in a counter-clockwise direction through succinate. nih.gov FBA simulations can also predict the impact of gene deletions on the production of essential biosynthetic precursors and cofactors, as demonstrated in models of Escherichia coli. nih.gov This predictive capability is essential for designing strains with enhanced production of hexanoyl-CoA derivatives.

    Metabolic Flux Ratio (METAFoR) analysis is a technique that provides detailed insights into the relative fluxes of converging metabolic pathways. harvard.edunih.gov Unlike FBA, which provides absolute flux values, METAFoR analysis determines the ratios of fluxes at key metabolic branch points. This is often achieved by using 13C-labeled substrates and analyzing the isotopic labeling patterns in proteinogenic amino acids or other metabolites using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. harvard.edunih.govrsc.org

    For M. elsdenii, flux ratio analysis was conducted to elucidate the mechanism of the bifurcated pathways leading to hexanoic acid synthesis. nih.gov This analysis helped to understand how the cell balances the flux through the acetyl-CoA pathway and the reductive TCA cycle. nih.gov The study found that the enzyme phosphoenolpyruvate (B93156) carboxykinase plays a crucial role in maintaining a consistent flux through these bifurcated pathways, thereby sustaining high levels of hexanoic acid production even when flux ratios are perturbed. nih.gov METAFoR analysis has also been instrumental in revealing the robustness and rigidity of central carbon metabolism in E. coli in response to genetic modifications, while also highlighting significant flux redistributions in response to environmental changes. harvard.edu

    Structural Bioinformatics and Molecular Dynamics Simulations of Hexanoyl Coenzyme A Interacting Proteins

    Understanding the interactions between hexanoyl-CoA and proteins at an atomic level is crucial for rational enzyme engineering and drug design. Structural bioinformatics and molecular dynamics (MD) simulations are powerful computational tools for this purpose. nih.govnih.govrsc.org

    MD simulations can provide detailed insights into the structural stability, dynamics, and ligand-binding characteristics of proteins that interact with hexanoyl-CoA, such as acyl-CoA dehydrogenases and acyl-CoA binding proteins (ACBPs). nih.govnih.govnih.gov For example, MD simulations have been used to study the medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme that catalyzes the first step in mitochondrial fatty acid β-oxidation and acts on substrates like hexanoyl-CoA. nih.gov These simulations have revealed the important structural role of the flavin adenine (B156593) dinucleotide (FAD) cofactor in maintaining the stability of the enzyme's catalytic pockets. nih.gov Furthermore, simulations can elucidate how the presence of a substrate like octanoyl-CoA, which is structurally similar to hexanoyl-CoA, alters the dynamics of the catalytic pocket and increases the affinity for FAD. nih.gov

    Similarly, the binding affinity of ACBPs for various acyl-CoA esters, including hexanoyl-CoA, has been a subject of study. nih.govfrontiersin.org In silico methods, such as molecular docking and MD simulations, can be used to analyze the binding modes and interaction energies between hexanoyl-CoA and these carrier proteins. researchgate.net This information is valuable for understanding how hexanoyl-CoA is transported and sequestered within the cell, and how its availability for different metabolic pathways is regulated. nih.govfrontiersin.org

    Predictive Modeling for Metabolic Engineering Strategies

    Predictive modeling plays a pivotal role in designing metabolic engineering strategies to enhance the production of desired chemicals. nih.govresearchgate.net Computational algorithms can identify optimal genetic manipulation targets, such as gene knockouts, upregulations, or downregulations, to channel metabolic flux towards a specific product like hexanoyl-CoA.

    Various computational methods have been developed for this purpose. For instance, the OptForce methodology predicts a minimal set of genetic interventions required to achieve a specified production yield. researchgate.net This approach has been successfully applied to increase the intracellular availability of malonyl-CoA, a key precursor for fatty acid and polyketide synthesis, in E. coli. researchgate.netpsu.edu The strategies often involve upregulating enzymes in the glycolytic pathway to increase the pool of pyruvate (B1213749), and subsequently, acetyl-CoA, which is a direct precursor to the pathway leading to hexanoyl-CoA. psu.edu

    Other methods, like RobustKnock, aim to predict gene deletion strategies that are more robust by considering the presence of competing metabolic pathways that might divert flux away from the desired product. nih.gov These predictive models can significantly reduce the experimental effort required for strain development by prioritizing the most promising engineering targets. For example, in silico design of Cupriavidus necator for the production of biofuels involved identifying gene deletions that would reduce the number of competing metabolic paths. whiterose.ac.uk By integrating transcriptomic data and flux analysis, these computational tools can guide the engineering of microbial cell factories for efficient production of hexanoyl-CoA and its derivatives. researchgate.net

    Future Research Directions and Emerging Paradigms in Hexanoyl Coenzyme a Research

    Elucidation of Novel Enzymatic Transformations Involving Hexanoyl Coenzyme A

    Future research is poised to uncover a wider array of enzymes that utilize hexanoyl-CoA as a substrate, expanding its known biochemical functions. While its role in beta-oxidation is well-established, recent studies have highlighted its function as a key precursor in the biosynthesis of valuable natural products.

    A significant area of investigation is in the plant kingdom, particularly in the biosynthesis of cannabinoids in Cannabis sativa. The formation of cannabinoids like cannabidiolic acid (CBDA) and Δ(9)-tetrahydrocannabinol (THC) initiates from hexanoyl-CoA. nih.gov An acyl-activating enzyme, CsAAE1, has been identified in the glandular trichomes of Cannabis sativa and is responsible for synthesizing hexanoyl-CoA from hexanoate (B1226103). nih.govresearchgate.net This enzyme shows high transcript abundance in the trichomes, where cannabinoids are produced. nih.govresearchgate.net Further characterization of CsAAE1 and similar enzymes in other organisms could reveal novel catalytic mechanisms and substrate specificities.

    Beyond the plant kingdom, hexanoyl-CoA is a preferred substrate for ghrelin O-acyltransferase (GOAT), an enzyme that attaches a fatty acid to the hormone ghrelin, a key regulator of appetite. It is also a precursor for the synthesis of olivetolic acid (OLA), a polyketide metabolite. sjtu.edu.cn The discovery of a trifunctional protein in rat liver mitochondria possessing enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase activities suggests that multi-enzyme complexes involved in fatty acid metabolism may have unique specificities for substrates like hexanoyl-CoA. nih.gov The continued exploration for such novel enzymatic activities will be crucial in mapping the full metabolic potential of hexanoyl-CoA.

    Exploration of Uncharted Metabolic Networks and Regulatory Nodes

    An emerging paradigm in cellular biology is the recognition of metabolic intermediates as key signaling molecules. Acyl-CoAs, including hexanoyl-CoA, are at the forefront of this concept, with research beginning to uncover their roles in regulating metabolic networks and gene expression.

    A critical area of future research is the spatial and temporal regulation of hexanoyl-CoA pools within the cell. The compartmentalization of acyl-CoA metabolism, particularly between the mitochondria, peroxisomes, and the nucleus, is a key factor in its regulatory function. ontosight.ainih.gov While most acyl-CoA metabolism is annotated to mitochondria, the mechanisms of how these molecules, or their derivatives, become available in the nucleus to influence processes like histone acylation are not well understood. nih.gov Histone acylation, a post-translational modification that can alter gene expression, is a major area where acyl-CoAs are thought to exert regulatory control. nih.gov

    Future studies will likely focus on identifying the specific proteins and pathways that are regulated by hexanoyl-CoA levels. Long-chain acyl-CoAs have been shown to regulate ion channels and transcription factors. nih.gov It is plausible that hexanoyl-CoA has similar, yet distinct, regulatory targets. The intracellular concentration of free acyl-CoAs is tightly controlled, suggesting that even minor fluctuations can have significant signaling consequences. nih.gov Unraveling these uncharted regulatory networks will provide a more complete picture of how cellular metabolism is coordinated in response to nutritional and environmental cues. nih.govnih.gov

    Advanced Biotechnological Applications for Sustainable Production

    The unique biochemical properties of hexanoyl-CoA and its role as a precursor to high-value compounds have made it a target for metabolic engineering and biotechnological applications. A primary focus is the sustainable production of cannabinoids and other polyketides in microbial hosts.

    Researchers are engineering microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae to produce olivetolic acid (OLA), the direct precursor to many cannabinoids. sjtu.edu.cnresearchgate.net A key challenge in these efforts is ensuring a sufficient supply of hexanoyl-CoA. sjtu.edu.cn Strategies to overcome this include the overexpression of native or heterologous fatty acyl-CoA synthetases to efficiently convert supplemented hexanoate into hexanoyl-CoA. sjtu.edu.cn

    Furthermore, synthetic biology approaches are being used to engineer entire metabolic pathways to produce hexanoyl-CoA from simple carbon sources like glycerol (B35011). sjtu.edu.cn This involves the implementation of pathways like the reverse β-oxidation (r-BOX) cycle. sjtu.edu.cn The table below summarizes some of the key enzymes and strategies being employed to enhance hexanoyl-CoA availability for biotechnological production. The development of these microbial cell factories offers a promising and sustainable alternative to the chemical synthesis or agricultural production of these valuable compounds. researchgate.net

    OrganismTarget ProductKey Strategy for Boosting Hexanoyl-CoAReference
    Escherichia coliOlivetolic AcidOverexpression of fatty acyl-CoA synthetases (FadD) sjtu.edu.cn
    Escherichia coliOlivetolic AcidImplementation of reverse β-oxidation (r-BOX) pathway sjtu.edu.cn
    Yarrowia lipolyticaOlivetolic AcidEngineering fatty acid metabolism researchgate.net
    Saccharomyces cerevisiaeCannabigerolic AcidOptimization of acetyl-CoA and NADPH pools researchgate.net

    Development of High-Throughput Quantitative Omics Methodologies for Acyl Coenzyme A Profiling

    A significant bottleneck in understanding the diverse roles of hexanoyl-CoA and other acyl-CoAs has been the analytical challenge of measuring their levels in biological samples. The chemical diversity and varying concentrations of these molecules make them difficult to quantify comprehensively. However, recent advances in mass spectrometry-based "omics" technologies are overcoming these hurdles.

    Future research will heavily rely on the continued development and refinement of high-throughput quantitative methods for acyl-CoA profiling. nih.gov Methodologies combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) are at the forefront of this effort. nih.govresearchgate.net Researchers have developed novel approaches that allow for the sensitive and rapid profiling of a broad range of acyl-CoAs, from short- to long-chain species. nih.gov

    One innovative strategy involves the harmonization of different chromatographic techniques, such as reversed-phase and hydrophilic interaction liquid chromatography, to capture the wide polarity range of acyl-CoAs in a single analytical run. These advanced methods are enabling the quantification of dozens of acyl-CoA species from small amounts of tissue or cells, paving the way for their inclusion in routine biomarker studies. nih.gov The table below highlights some of the key features of these emerging analytical platforms.

    TechnologyKey FeaturesApplicationReference
    LC-High Resolution MSBroad coverage of acyl-CoAs and other metabolites; Label-free quantification.Studying metabolic response to diet. nih.gov
    UHPLC-ESI-MS/MSHarmonized reversed-phase and HILIC separation; High sensitivity (femtomole detection).Biomarker profiling in cells and tissues. nih.gov

    Integration of Multi-Omics Data for Comprehensive Systems Understanding

    To fully grasp the multifaceted role of hexanoyl-CoA, a systems-level perspective is essential. This involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics (which includes acyl-CoA profiling). This multi-omics approach allows researchers to build comprehensive models of cellular processes and understand the complex interplay between different molecular layers. researchgate.netnih.gov

    Future research will increasingly utilize systems biology to understand how changes in the genome or environment lead to alterations in hexanoyl-CoA metabolism and how these changes, in turn, affect cellular function and organismal health. researchgate.netcnr.it By integrating, for example, transcriptomic data on enzyme expression with metabolomic data on acyl-CoA levels, scientists can identify key regulatory points in metabolic networks. cnr.it

    Web-based platforms and computational tools are being developed to facilitate the integration and analysis of these large and complex datasets. mdpi.com These tools enable the construction of molecular networks that can reveal previously unknown connections between hexanoyl-CoA and other cellular components. cnr.it This holistic approach is crucial for moving beyond a reductionist view of individual molecules and pathways to a more complete and dynamic understanding of biological systems. nih.gov The ultimate goal is to create predictive models that can explain how perturbations in hexanoyl-CoA metabolism contribute to health and disease, opening up new avenues for therapeutic intervention. researchgate.net

    Q & A

    Q. How should hexanoyl Coenzyme A (ammonium salt) stock solutions be prepared to ensure stability and avoid degradation?

    Methodological Answer: Hexanoyl CoA ammonium salt is hygroscopic and oxygen-sensitive. Prepare stock solutions in degassed, nitrogen-purified deionized water or buffer (e.g., 20 mM Tris-HCl, pH 8.0) to minimize oxidation. Dissolve the powder at concentrations ≤50 mg/mL and aliquot into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at 2–8°C for short-term use (≤1 week) or at –80°C for long-term stability (≥1 year). Confirm solubility using methanol:water mixtures (e.g., 80:20 v/v) if precipitation occurs .

    Q. What analytical techniques are recommended for assessing the purity of hexanoyl Coenzyme A (ammonium salt)?

    Methodological Answer: Thin-layer chromatography (TLC) with chloroform:methanol:water (60:20:2.7 v/v) is widely used to separate lipid-bound CoA derivatives. Post-separation, visualize spots using UV fluorescence (e.g., NBD-labeled analogs) or iodine vapor. For quantitative analysis, reverse-phase HPLC with UV detection at 260 nm (for CoA’s adenine moiety) or mass spectrometry (LC-MS/MS) provides precise purity assessment. Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .

    Q. How does the ammonium counterion influence hexanoyl CoA’s solubility and reactivity in enzymatic assays?

    Methodological Answer: The ammonium salt form enhances aqueous solubility compared to sodium or lithium salts due to its lower charge density. However, ammonium ions may interfere with enzymatic reactions (e.g., acyltransferases) by competing with divalent cations like Mg²⁺. Precipitate ammonium ions via dialysis or ion-exchange chromatography before assays requiring metal cofactors .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in electrophoretic mobility data for hexanoyl CoA derivatives in microfluidic systems?

    Methodological Answer: Inconsistent mobility in microchip electrophoresis (e.g., ) may arise from buffer composition (e.g., tetraalkylammonium salts in N-methylformamide) or lipid aggregation. Optimize buffer ionic strength (10–50 mM) and include detergents (0.01% Triton X-100) to reduce aggregation. Validate results using orthogonal techniques like capillary electrophoresis or MALDI-TOF. Control for batch-to-batch variability in CoA derivatization (e.g., NBD labeling efficiency) .

    Q. What structural features of hexanoyl CoA determine its specificity in enzymatic reactions, such as acyl chain transfer to glycerol-3-phosphate?

    Methodological Answer: The hexanoyl chain’s length (C6) and saturation influence substrate recognition by acyltransferases. Comparative studies with shorter (C4) or longer (C8) acyl-CoA analogs (e.g., octanoyl CoA in ) can identify steric constraints in enzyme active sites. Mutagenesis of conserved residues (e.g., Phe/Tyr in SAT domains) reveals steric "selectivity filters" critical for acyl chain discrimination .

    Q. How do environmental factors (pH, temperature) affect the dielectric properties of hexanoyl CoA in polymer electrolyte systems?

    Methodological Answer: Hexanoyl chitosan-based electrolytes ( ) show temperature-dependent conductivity peaks at ~60°C due to segmental polymer chain mobility. Use impedance spectroscopy (10 Hz–1 MHz) to measure dielectric constant (ε') and loss (ε''). At acidic pH (<4), protonation of chitosan’s amine groups disrupts ionic conduction, whereas neutral pH stabilizes ammonium salt dissociation .

    Q. What strategies mitigate fluorescence quenching in NBD-labeled hexanoyl CoA during real-time lipid trafficking studies?

    Methodological Answer: NBD fluorescence is quenched in aqueous environments. Incorporate lipid bilayers (e.g., liposomes) or micelles to localize the probe in hydrophobic regions. Use time-resolved fluorescence microscopy with argon laser excitation (λ = 488 nm) and emission filters (515–550 nm) to enhance signal-to-noise ratios. Calibrate against non-quenching controls (e.g., rhodamine-labeled analogs) .

    Data Contradiction Analysis

    Q. How should conflicting reports on hexanoyl CoA’s inhibitory effects on β-oxidation enzymes be addressed?

    Methodological Answer: Discrepancies may arise from differences in enzyme sources (e.g., mitochondrial vs. peroxisomal acyl-CoA dehydrogenases) or assay conditions (e.g., substrate:CoA ratios). Perform kinetic assays under standardized conditions (e.g., 100 µM CoA, 37°C) with purified enzymes. Use isothermal titration calorimetry (ITC) to measure binding affinities and identify noncompetitive vs. uncompetitive inhibition mechanisms .

    Q. Why do conductivity measurements in hexanoyl chitosan/polystyrene blends vary across studies?

    Methodological Answer: Variability stems from filler material surface treatment (e.g., TiO₂ in ) and percolation thresholds. Characterize blend morphology via SEM/TEM to assess filler dispersion. Optimize inorganic salt (e.g., NH₄SCN) concentration to 20–30 wt% for maximum ionic conductivity (10⁻³ S/cm) while avoiding phase separation .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.